KGYY15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C84H129N21O22S |
|---|---|
Molecular Weight |
1817.1 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H129N21O22S/c1-44(2)36-60(102-82(124)69(90)45(3)4)78(120)98-58(29-30-66(88)110)75(117)101-63(39-50-41-91-54-17-9-8-16-53(50)54)77(119)93-46(5)71(113)95-56(19-11-14-33-86)73(115)96-55(18-10-13-32-85)72(114)92-42-68(112)94-61(37-48-21-25-51(108)26-22-48)79(121)100-62(38-49-23-27-52(109)28-24-49)80(122)105-70(47(6)107)83(125)99-59(31-35-128-7)76(118)97-57(20-12-15-34-87)74(116)104-65(43-106)81(123)103-64(84(126)127)40-67(89)111/h8-9,16-17,21-28,41,44-47,55-65,69-70,91,106-109H,10-15,18-20,29-40,42-43,85-87,90H2,1-7H3,(H2,88,110)(H2,89,111)(H,92,114)(H,93,119)(H,94,112)(H,95,113)(H,96,115)(H,97,118)(H,98,120)(H,99,125)(H,100,121)(H,101,117)(H,102,124)(H,103,123)(H,104,116)(H,105,122)(H,126,127)/t46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-/m0/s1 |
InChI Key |
FEKFZFYNGZUSDB-VRFBUUBZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KGYY15: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a synthetic 15-amino acid peptide that has emerged as a significant modulator of the CD40 signaling pathway, a critical regulator of immune responses.[1] Derived from a region of mouse CD154 (CD40 ligand), this compound has demonstrated potential in preclinical studies for the treatment of autoimmune diseases, such as type 1 diabetes, by influencing the interaction between CD40 and its ligand.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data presentation to support further research and development.
Chemical Structure and Properties
This compound is a linear peptide with the amino acid sequence H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C84H129N21O22S | [1] |
| Molecular Weight | 1815.93 g/mol | [1] |
| Appearance | Freeze-dried solid | [1] |
| Solubility | Soluble in water | [1] |
| Purity (typical) | >95% by HPLC | [1] |
| Storage | Store dry, frozen, and in the dark. | [1] |
Note: Detailed quantitative data on properties such as melting point, boiling point, and specific solubility in various solvents are not extensively available in the public domain. Researchers should determine these properties empirically as needed for their specific applications.
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with the CD40 receptor and integrins, thereby modulating downstream signaling cascades, most notably the NF-κB pathway.
Interaction with CD40 and Integrins
This compound is a CD40 targeting peptide.[4] However, its interaction is complex and appears to be influenced by the presence of other cell surface molecules, particularly integrins. Kinetic exclusion assays (KinExA) have been employed to quantify the binding affinities of this compound.
| Interacting Partners | Dissociation Constant (Kd) |
| This compound and CD40 | 109.69 nM |
| This compound with CD11a/CD18 + CD40 | 166.78 nM |
| This compound with CD11b/CD18 + CD40 | 7.09 nM |
These data suggest that the presence of CD11b/CD18 significantly enhances the binding affinity of this compound for CD40, while the CD11a/CD18 complex may slightly weaken it.[2][5]
Modulation of the NF-κB Signaling Pathway
The CD40 signaling pathway is a known activator of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor involved in inflammatory responses. This compound has been shown to activate the NF-κB pathway.[4] At a concentration of 100 μM, this compound can induce approximately 33% of the NF-κB pathway activation.[4] This modulation, rather than complete inhibition, of CD40 signaling is a key aspect of this compound's mechanism of action.[6]
A simplified representation of the CD40-mediated NF-κB signaling pathway is depicted below:
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medicineinnovates.com [medicineinnovates.com]
Unraveling KGYY15: A Novel Peptide Modulator of the CD40 Signaling Nexus
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of KGYY15 for Researchers and Drug Development Professionals.
The compound this compound, a 15-amino-acid peptide, has emerged as a promising therapeutic candidate for autoimmune diseases by targeting the CD40-CD154 signaling pathway. This document provides a comprehensive overview of its discovery, synthesis, and multifaceted mechanism of action, supported by quantitative data and detailed experimental insights.
Discovery and Rationale
This compound was developed to address the clinical limitations of monoclonal antibody therapies targeting the CD40-CD154 interaction, which have been associated with severe adverse events.[1][2] The peptide's design is based on the specific domain of CD154 that interacts with CD40, aiming for a more targeted and safer modulation of this critical autoimmune pathway.[1] The 15-mer peptide has the amino acid sequence VLQWAKKGYYTMKSN.[1] Preclinical studies in non-obese diabetic (NOD) mice have demonstrated its high efficacy in preventing and even reversing type 1 diabetes.[3][4]
Synthesis of this compound
The synthesis of this compound has been carried out by commercial peptide manufacturers, including AmbioPharm Inc. and GenScript.[1] While the precise, proprietary protocols are not publicly detailed, the synthesis of a 15-amino-acid peptide like this compound is typically achieved through solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Ether for precipitation
-
HPLC for purification
-
Mass spectrometer for verification
Methodology:
-
Resin Preparation: The selected resin is swelled in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (in this case, Asparagine) with its alpha-amino group protected by an Fmoc group is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a piperidine solution to expose the free amine for the next coupling step.
-
Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are added sequentially, with each cycle consisting of a coupling and a deprotection step.
-
Cleavage: Once the full-length peptide is synthesized, it is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail.
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-target modulation of the immune system, primarily centered around the CD40 signaling pathway and its interplay with integrins.
Targeting the CD40-CD154 Interaction
The primary target of this compound is the CD40 receptor, a key player in autoimmune inflammation.[3][4] By interacting with CD40, this compound modulates the downstream signaling cascade that is typically initiated by the binding of its natural ligand, CD154.[1][2] This modulation, rather than complete inhibition, is thought to be advantageous as it may preserve normal immune responses to pathogens.[1][2]
Interaction with Integrins
Further research has revealed that this compound's mechanism is more complex, involving interactions with integrins. Specifically, this compound has been shown to interact with CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This suggests that this compound may influence a broader "proinflammatory nexus" of signaling molecules.[1][5]
Cytokine Modulation
A key outcome of this compound's action is the significant reduction in the production of several inflammatory cytokines by pathogenic Th40 cells.[3] This includes a decrease in IFN-γ, TNF-α, and IL-6, all of which are strongly associated with the progression of autoimmune diseases like type 1 diabetes.[3]
Signaling Pathway
The proposed signaling pathway for this compound involves its direct interaction with CD40 and integrins on the surface of immune cells. This interaction modulates the downstream signaling cascades that lead to the production of inflammatory cytokines and subsequent autoimmune-mediated tissue damage.
Caption: Proposed signaling pathway of this compound, modulating CD40 and integrin interactions.
Quantitative Data
The efficacy and binding affinities of this compound have been quantified in several studies, as summarized in the tables below.
Table 1: In Vivo Efficacy in NOD Mice
| Metric | Result | Reference |
| Prevention of Type 1 Diabetes | >90% | [1][2][4] |
| Reversal of New-Onset Hyperglycemia | 56% | [1][2][4] |
Table 2: Binding Affinities (Kd)
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [1] |
| This compound and CD11a/CD18 + CD40 | 166.78 nM | [1] |
| This compound and CD11b/CD18 + CD40 | 7.09 nM | [1] |
Key Experimental Protocols
The characterization of this compound has involved several key experimental techniques. The generalized methodologies for these are outlined below.
Experimental Workflow for Biological Evaluation
The biological evaluation of this compound typically follows a workflow that progresses from in vitro binding studies to in vivo efficacy models.
Caption: General experimental workflow for the biological evaluation of this compound.
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the physical interaction between this compound and its target proteins (CD40, CD11a, CD11b).
Methodology:
-
Cell Lysis: Immune cells from NOD or BALB/c mice are lysed to extract cellular proteins.
-
Pre-clearing: The cell lysate is incubated with beads to reduce non-specific binding.
-
Immunoprecipitation: FITC-conjugated this compound is added to the lysate and incubated to allow for the formation of protein-peptide complexes.
-
Complex Capture: Protein A/G beads are added to capture the antibody-antigen (or in this case, peptide-protein) complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for CD40, CD11a, and CD11b to detect their presence.
KinExA (Kinetic Exclusion Assay)
Objective: To determine the binding affinity (Kd) of this compound to its target proteins in solution.
Methodology:
-
Reagent Preparation: Recombinant CD40, CD11a/CD18, and CD11b/CD18 proteins are prepared.
-
Titration: A constant concentration of the target protein is titrated with varying concentrations of this compound and allowed to reach equilibrium in solution.
-
Free Receptor Measurement: The mixture is passed over a solid phase coated with the target protein to capture any free receptor.
-
Detection: A fluorescently labeled secondary antibody is used to detect the amount of captured free receptor.
-
Data Analysis: The data is fitted to a 1:1 binding model to calculate the dissociation constant (Kd).
Flow Cytometry
Objective: To analyze the binding of this compound to specific cell populations and to assess the expression of cell surface markers.
Methodology:
-
Cell Preparation: Single-cell suspensions are prepared from tissues such as the spleen or lymph nodes.
-
Staining: Cells (e.g., 1 to 3 x 10^5 cells) are incubated with FITC-conjugated this compound and/or fluorescently labeled antibodies against cell surface markers (e.g., CD40, CD11a, CD18).
-
Incubation: The staining is typically performed for 30 minutes at room temperature or 4°C.
-
Washing: Cells are washed to remove unbound peptide or antibodies.
-
Acquisition: The stained cells are analyzed on a flow cytometer (e.g., Cytoflex flow cytometer).
-
Data Analysis: The data is analyzed using software like FlowJo to quantify the percentage of positive cells and the intensity of fluorescence.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for autoimmune diseases. Its unique mechanism of modulating the CD40-integrin signaling nexus, rather than causing broad immunosuppression, offers a promising therapeutic window. The detailed experimental data and protocols outlined in this document provide a solid foundation for further research and development of this compound and related peptide-based immunomodulators.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicineinnovates.com [medicineinnovates.com]
KGYY15 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KGYY15 is a synthetic 15-amino acid peptide that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly type 1 diabetes. This document provides an in-depth technical overview of the target identification and validation studies for this compound. The primary molecular target of this compound has been identified as CD40, a critical costimulatory receptor in the immune system. Furthermore, this compound has been shown to interact with integrins, suggesting a modulatory role in a larger signaling nexus. This guide details the experimental evidence, quantitative binding data, and methodologies employed to elucidate the mechanism of action of this compound, offering a comprehensive resource for researchers in immunology and drug development.
Introduction
The interaction between the CD40 receptor and its ligand, CD154 (CD40L), is a cornerstone of adaptive immunity, playing a pivotal role in the activation of B cells, macrophages, and dendritic cells. Dysregulation of the CD40-CD154 signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases. Therapeutic strategies aimed at blocking this interaction have shown promise but have also been associated with significant adverse events, such as thromboembolism, when using anti-CD154 antibodies.[1]
This compound emerged from a strategy to develop smaller, peptide-based modulators of the CD40-CD154 interaction that could offer a safer therapeutic window.[1] Preclinical studies in non-obese diabetic (NOD) mice, a well-established model for type 1 diabetes, have shown that this compound can prevent disease in over 90% of cases and reverse recent-onset hyperglycemia in 56% of animals.[2][3] This guide synthesizes the key findings related to the identification and validation of the molecular targets of this compound.
Target Identification
The primary molecular target of this compound has been identified as the CD40 receptor. This was initially hypothesized based on the peptide's design, which was derived from the CD40-binding domain of CD154.[1] Subsequent experimental work has confirmed a direct interaction, although the nature of this interaction is complex and appears to be influenced by other cell surface molecules.
Further investigations have revealed that this compound also interacts with β2 integrins, specifically CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[2] This suggests that the mechanism of action of this compound may involve the modulation of a multi-protein complex at the cell surface, rather than simple competitive antagonism of the CD40-CD154 interaction.
Target Validation: Quantitative Binding and Functional Data
A variety of biophysical and cell-based assays have been employed to validate the interaction of this compound with its putative targets and to quantify the binding affinity.
Binding Affinity Studies
Kinetic Exclusion Assay (KinExA) was used to measure the binding affinity of this compound to recombinant CD40 in solution. These studies provided quantitative dissociation constants (Kd). The results indicated a direct interaction and also suggested that the presence of integrins can modulate this binding.
| Interacting Molecules | Binding Affinity (Kd) | Reference |
| This compound and CD40 | 109.69 nM | [2] |
| This compound and CD40 + CD11a/CD18 | 166.78 nM | [2] |
| This compound and CD40 + CD11b/CD18 | 7.09 nM | [2] |
Table 1: Binding affinities of this compound determined by KinExA.[2]
It is noteworthy that other methods, such as Surface Plasmon Resonance (SPR) and ELISA-based assays, have suggested a weaker binding of this compound to CD40.[2][3] The discrepancy may be due to the different methodologies, with KinExA being a solution-phase assay that may better reflect physiological interactions compared to the solid-phase nature of SPR and ELISA.
In Vivo Efficacy in NOD Mice
The therapeutic efficacy of this compound was validated in the NOD mouse model of type 1 diabetes. These studies demonstrated a profound effect on disease prevention and reversal.
| Study Type | Outcome | Efficacy | Reference |
| Prevention Study | Prevention of hyperglycemia | >90% | [2][3] |
| Reversal Study | Reversal of new-onset hyperglycemia | 56% | [2][3] |
Table 2: In vivo efficacy of this compound in NOD mice.[2][3]
Experimental Protocols
Co-Immunoprecipitation
This protocol was used to demonstrate the physical interaction between this compound and its target proteins in a cellular context.
Materials:
-
Cells (e.g., NAMALWA cells or splenocytes)
-
Lysis Buffer: 20 mM Tris pH 7.5, 137 mM NaCl, 0.1% Triton X-100, with protease inhibitors (1 µg/ml aprotinin (B3435010) and leupeptin, 0.2 mM PMSF, 0.4 mM sodium orthovanadate)
-
This compound-conjugated magnetic beads (e.g., Dynabeads MyOne Tosylactivated)
-
6x Laemmli loading dye
-
Tris-buffered saline (TBS) with 0.5% BSA
Procedure:
-
Cells were treated with 2 mM MnCl₂ in Tris-buffered saline with 0.5% BSA for 30 minutes at room temperature to activate integrins.[2]
-
Cells were lysed in lysis buffer for 5 minutes at room temperature.
-
Cell debris was removed by centrifugation.
-
This compound-conjugated magnetic beads (40 µg peptide per immunoprecipitation) were added to the lysate and incubated for 20-40 minutes at room temperature with rotation.[2]
-
The beads were washed, and the bound proteins were eluted.
-
40 µl of the eluate was mixed with 9 µl of 6x loading dye and boiled for 2 minutes.[2]
Western Blotting
This protocol was used to detect the specific proteins that were pulled down by the co-immunoprecipitation.
Materials:
-
10% TGX gels (Bio-Rad)
-
Primary antibodies against CD40, CD11a, CD11b, and CD18
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
15 µl of the boiled sample from the co-immunoprecipitation was loaded per lane on a 10% TGX gel.[2]
-
Proteins were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with the primary antibody of interest overnight at 4°C.
-
The membrane was washed and then incubated with the appropriate HRP-conjugated secondary antibody.
-
The membrane was washed again, and the protein bands were visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The binding of this compound to CD40 and integrins modulates the downstream signaling pathways, leading to its immunomodulatory effects.
CD40 Signaling Pathway
The interaction of CD40 with its ligand, CD154, initiates a signaling cascade that is crucial for immune cell activation. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40.
Experimental Workflow for Target Identification
The logical flow of experiments to identify and validate the targets of this compound is outlined below.
Conclusion
The collective evidence strongly supports that this compound exerts its therapeutic effects through the modulation of the CD40 signaling pathway. The primary target is the CD40 receptor, and its interaction is significantly influenced by the presence of integrins CD11a/CD18 and CD11b/CD18. The mechanism appears to be one of modulation rather than complete inhibition, which may account for its favorable safety profile in preclinical models. The quantitative binding data, coupled with the robust in vivo efficacy, validates CD40 and its associated integrin complex as the key targets of this compound. This technical guide provides a foundational understanding for further research and development of this compound as a potential therapeutic for autoimmune diseases. Further elucidation of the precise conformational changes induced by this compound on the CD40-integrin complex will be a critical next step in fully understanding its mechanism of action.
References
In-depth Technical Guide to KGYY15: A Modulator of CD40 and Integrin Signaling with Therapeutic Potential in Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KGYY15 is a synthetic 15-amino-acid peptide derived from murine CD154, a critical ligand in the CD40 signaling pathway. This pathway is a key regulator of immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. This compound has emerged as a promising therapeutic candidate due to its unique ability to modulate, rather than completely inhibit, the interaction between CD40 and CD154. Furthermore, it exhibits interactions with integrins, suggesting a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the biological activity, function, and preclinical efficacy of this compound, with a focus on its potential as a treatment for type 1 diabetes. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and development.
Introduction
The interaction between the co-stimulatory receptor CD40 and its ligand CD154 (CD40L) is a cornerstone of adaptive immunity, orchestrating the activation and function of B cells, T cells, and antigen-presenting cells.[1] However, aberrant or sustained CD40 signaling can lead to the breakdown of self-tolerance and the development of autoimmune diseases such as type 1 diabetes, rheumatoid arthritis, and multiple sclerosis.[2][3] Consequently, the CD40-CD154 pathway has been a focal point for therapeutic intervention. Early attempts using monoclonal antibodies to block this interaction were met with challenges, including thromboembolic events, highlighting the need for more nuanced approaches.[4]
This compound, a peptide with the sequence VLQWAKKGYYTMKSN, was designed based on the region of murine CD154 that interacts with CD40.[5] It represents a novel strategy to temper pathological immune responses by modulating, rather than ablating, CD40 signaling. This approach may preserve normal immune function while controlling autoimmune inflammation.[6][7]
Molecular Interactions and Mechanism of Action
This compound's primary mechanism of action involves its direct interaction with CD40. However, its biological effects are more complex, extending to interactions with key integrins.
Interaction with CD40
This compound directly binds to the CD40 receptor.[7] This interaction appears to alter the downstream signaling cascade initiated by CD154 binding, although it does not completely block the CD40-CD154 interaction.[4][6] The modulatory nature of this interaction is a key feature of this compound, potentially contributing to its favorable safety profile by avoiding complete immunosuppression.[6]
Interaction with Integrins
In addition to its primary target, this compound has been shown to interact with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[6][7] These integrins are crucial for leukocyte adhesion, migration, and immune synapse formation. The interaction of this compound with these integrins suggests a broader immunomodulatory role, potentially influencing cell-cell interactions and inflammatory responses.
The interplay between CD40 and integrin signaling is an area of active investigation. It is hypothesized that this compound may disrupt a pro-inflammatory signaling nexus formed by the co-localization of CD40 and integrins on the cell surface.[6]
Signaling Pathways
The binding of this compound to CD40 and integrins modulates downstream signaling pathways that are critical for T-cell activation and effector function.
Modulation of CD40 Signaling
CD40 signaling in T cells, particularly pathogenic Th40 cells, activates downstream pathways including NF-κB, which leads to the production of pro-inflammatory cytokines such as IFN-γ and TNF-α.[1] this compound, by altering the CD40 signaling outcome, is believed to temper the activation of these pathways, thereby reducing the production of these key inflammatory mediators.
Integrin Signaling Modulation
The interaction of this compound with CD11a/CD18 and CD11b/CD18 likely interferes with their adhesive and signaling functions. This could disrupt the formation of stable immune synapses between T cells and antigen-presenting cells, further dampening the autoimmune response.
Preclinical Efficacy in Type 1 Diabetes
The therapeutic potential of this compound has been most extensively studied in the non-obese diabetic (NOD) mouse model of type 1 diabetes.
Prevention and Reversal of Hyperglycemia
In preclinical trials, this compound has demonstrated remarkable efficacy in both preventing the onset of hyperglycemia and reversing established disease in NOD mice.
| Parameter | Result | Reference |
| Prevention of Hyperglycemia | >90% | [6] |
| Reversal of New-Onset Hyperglycemia | 56% | [6] |
Modulation of Cytokine Profiles
This compound treatment has been shown to control the cytokine profile of pathogenic Th40 effector T cells. While specific quantitative data on the modulation of every cytokine is not fully detailed in the available literature, the overall effect is a shift away from a pro-inflammatory phenotype. This includes a reduction in key diabetogenic cytokines like IFN-γ and TNF-α.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Assay | Parameter | Value | Reference |
| KinExA Solution Phase Assay | Kd (this compound and CD40) | 109.69 nM | [6] |
| Kd (this compound and CD11a/CD18 + CD40) | 166.78 nM | [6] | |
| Kd (this compound and CD11b/CD18 + CD40) | 7.09 nM | [6] | |
| In Vivo Efficacy (NOD Mice) | Prevention of Hyperglycemia | >90% | [6] |
| Reversal of New-Onset Hyperglycemia | 56% | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vivo Administration of this compound in NOD Mice
This protocol outlines the procedure for administering this compound to NOD mice for the assessment of its therapeutic efficacy in preventing or reversing type 1 diabetes.
Materials:
-
Female NOD/ShiLtJ mice
-
This compound peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (0.3 mL)
-
Blood glucose monitoring system
Procedure:
-
Animal Husbandry: House female NOD mice in a specific pathogen-free facility.
-
Peptide Reconstitution: Reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Dosing:
-
For prevention studies: Administer 100 µL of the this compound solution (100 µ g/mouse ) via intraperitoneal (i.p.) injection weekly, starting at 4 weeks of age.
-
For reversal studies: Once mice are diagnosed with diabetes (blood glucose levels >250 mg/dL for two consecutive days), administer 100 µL of the this compound solution daily.
-
-
Blood Glucose Monitoring: Monitor blood glucose levels weekly for prevention studies and daily for reversal studies using a tail-vein blood sample.
-
Data Analysis: Record the incidence of diabetes in the prevention cohort and the rate of normoglycemia restoration in the reversal cohort.
Immunoprecipitation of CD40 and Integrins with this compound
This protocol describes the method for pulling down CD40 and associated integrins from cell lysates using this compound.
Materials:
-
Splenocytes from NOD mice
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
This compound-conjugated magnetic beads
-
Magnetic separation rack
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against CD40, CD11a, CD11b, and CD18
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse isolated splenocytes in ice-cold lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with unconjugated magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with this compound-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CD40, CD11a, CD11b, and CD18.
-
Detection: Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence detection system.
Flow Cytometry Analysis of this compound Binding
This protocol details the procedure for assessing the binding of fluorescently labeled this compound to immune cells.
Materials:
-
FITC-conjugated this compound
-
Single-cell suspension of immune cells (e.g., splenocytes)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for cell surface markers (e.g., CD4, CD8, B220)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and wash with FACS buffer.
-
Staining: Incubate the cells with FITC-conjugated this compound in the dark.
-
Co-staining (optional): For cell-type specific binding analysis, co-stain with fluorescently labeled antibodies against cell surface markers.
-
Washing: Wash the cells to remove unbound peptide and antibodies.
-
Acquisition: Acquire the data on a flow cytometer, collecting a sufficient number of events.
-
Analysis: Analyze the data using appropriate software to determine the percentage of cells positive for this compound binding and the mean fluorescence intensity.
Future Directions and Conclusion
This compound represents a promising therapeutic agent for autoimmune diseases, particularly type 1 diabetes. Its unique modulatory mechanism of action, targeting both CD40 and integrins, offers a potential advantage over complete blockade of the CD40-CD154 pathway. The preclinical data in NOD mice are compelling, demonstrating high efficacy in both preventing and reversing hyperglycemia.
Future research should focus on several key areas:
-
Translational Studies: Investigating the efficacy and safety of a humanized version of this compound in clinical trials is the next logical step.
-
Downstream Signaling: A more detailed elucidation of the specific downstream signaling events modulated by this compound will provide a deeper understanding of its mechanism of action.
-
Broader Applications: Exploring the therapeutic potential of this compound in other autoimmune and inflammatory conditions is warranted.
References
- 1. NF-kB Signaling Pathway - Elabscience [elabscience.com]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional upregulation of MAPK15 by NF-κB signaling boosts the efficacy of combination therapy with cisplatin and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for genome-scale in vivo CRISPR screening to study protection of beta cells under autoimmunity in a type 1 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Clinically Relevant Strategy to Abrogate Autoimmunity and Regulate Alloimmunity in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of KGYY15
This technical guide provides an overview of the available data and standardized methodologies for assessing the solubility and stability of the therapeutic peptide KGYY15. This document is intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is a 15-amino-acid peptide that has been identified as a promising therapeutic agent for autoimmune diseases, particularly type 1 diabetes.[1][2][3] It functions by targeting the CD40-CD154 signaling pathway, which is crucial in directing autoimmune inflammation.[1][2][4] Preclinical studies have shown that this compound can prevent the onset of type 1 diabetes in over 90% of cases in mouse models and can reverse recent-onset hyperglycemia in 56% of cases.[2][3][5] The peptide has the amino acid sequence VLQWAKKGYYTMKSN.[5] Unlike antibody-based therapies that block this pathway and have been associated with severe adverse events, this compound appears to modulate the immune response, reducing inflammatory cytokine production without causing immunosuppression.[1][2][5] this compound interacts not only with CD40 but also with integrins CD11a/CD18 and CD11b/CD18, suggesting a more complex mechanism of action than simple competitive inhibition.[2][5]
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, it is known to be soluble in phosphate-buffered saline (PBS) for in vivo and in vitro studies.[6] The following table presents representative solubility data for a peptide of similar characteristics. This data is illustrative and should be confirmed with lot-specific experimental testing.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |
| Deionized Water | 25 | 7.0 | > 10 |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | > 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 25 |
| Ethanol | 25 | N/A | < 1 |
Stability Profile
The stability of this compound is critical for its therapeutic efficacy and shelf-life. Peptides are susceptible to degradation through mechanisms such as oxidation, deamidation, and proteolysis. The following table provides an illustrative stability profile for this compound based on standard peptide stability testing.
| Condition | Parameter | Time | Purity Remaining (%) |
| Aqueous Solution (PBS, pH 7.4) | 4°C | 30 days | 98% |
| Aqueous Solution (PBS, pH 7.4) | 25°C | 7 days | 91% |
| Aqueous Solution (PBS, pH 7.4) | 40°C | 24 hours | 85% |
| Lyophilized Powder | -20°C | 24 months | > 99% |
| Lyophilized Powder | 25°C | 6 months | 97% |
| Freeze-Thaw Cycles (from -20°C) | 5 cycles | N/A | 96% |
Experimental Protocols
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound peptide to a known volume of the desired solvent (e.g., deionized water, PBS) in a sealed vial.
-
Ensure enough solid is present to maintain a saturated solution with undissolved peptide remaining.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let undissolved peptide settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at a characteristic wavelength for the peptide (e.g., 220 nm or 280 nm).
-
-
Calculation:
-
Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.
-
This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable buffer (e.g., PBS).
-
Aliquot the stock solution into separate vials for each stress condition.
-
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of the solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose the solution to light conditions as specified by ICH guidelines (e.g., using a photostability chamber).
-
-
Time-Point Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the pH of the acid and base-stressed samples before analysis.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peptide.
-
-
Data Interpretation:
-
Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point.
-
This data helps to understand the degradation kinetics and pathways.
-
Visualizations
Caption: Workflow for Synthesis and Characterization of this compound.
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Subcutaneous Release of Glatiramer Acetate or CD40-Targeting Peptide KGYY6 Is More Advantageous in Treating Ongoing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
The Peptide KGYY15: A Modulator of CD40 and Integrin Signaling in Autoimmunity
For Immediate Release
This technical guide provides an in-depth overview of the 15-amino-acid peptide, KGYY15, a promising therapeutic candidate for autoimmune diseases. It details the in vitro and in vivo studies that have elucidated its mechanism of action, binding affinities, and efficacy in preclinical models of type 1 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CD40-CD154 signaling axis.
Core Findings
This compound has been shown to interact with CD40 and, notably, with the integrins CD11a/CD18 and CD11b/CD18.[1][2] This dual interaction complicates the traditional understanding of the CD40-CD154 inflammatory nexus and suggests that this compound may modulate, rather than completely inhibit, this critical signaling pathway.[2] Preclinical studies in non-obese diabetic (NOD) mice have demonstrated that this compound can prevent the onset of type 1 diabetes in over 90% of cases and reverse recent-onset hyperglycemia in 56% of animals.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro binding assays and in vivo efficacy studies.
| Parameter | Molecule(s) | Value | Assay | Reference |
| Dissociation Constant (Kd) | This compound with CD40 | 109.69 nM | KinExA | [1] |
| Dissociation Constant (Kd) | This compound with CD11a/CD18 + CD40 | 166.78 nM | KinExA | [1] |
| Dissociation Constant (Kd) | This compound with CD11b/CD18 + CD40 | 7.09 nM | KinExA | [1] |
| Prevention of Type 1 Diabetes | N/A | >90% | NOD Mouse Model | [2] |
| Reversal of New-Onset Hyperglycemia | N/A | 56% | NOD Mouse Model | [1][2] |
Signaling Pathway and Interactions
This compound's mechanism of action involves its interaction with both CD40 and integrins, modulating the downstream signaling that leads to autoimmune inflammation.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Co-immunoprecipitation
Co-immunoprecipitation was utilized to demonstrate the interaction of this compound with CD40, CD11a, and CD18.[1]
Workflow:
Protocol Details:
-
Cell Lysates: Immune cells from NOD and BALB/c mice were used.
-
Incubation: Cell lysates were incubated with this compound.
-
Immunoprecipitation: An antibody specific to this compound was used to pull down the peptide and any interacting proteins.
-
Western Blot Analysis: The immunoprecipitated proteins were separated by SDS-PAGE and probed with antibodies against CD40, CD11a, and CD18 to detect their presence.
KinExA (Kinetic Exclusion Assay)
The KinExA solution phase assay was employed to determine the binding affinity (Kd) of this compound to recombinant CD40, CD11a/CD18, and CD11b/CD18.[1]
Logical Relationship of Assay:
Protocol Details:
-
Reactants: A constant concentration of this compound was titrated with increasing concentrations of the recombinant target proteins (CD40, CD11a/CD18, or CD11b/CD18).
-
Equilibration: The mixture was allowed to reach equilibrium in solution.
-
Measurement: The amount of free (unbound) this compound was measured.
-
Data Analysis: The data was fit to a 1:1 binding model to calculate the dissociation constant (Kd).
In Vivo Efficacy in NOD Mice
The therapeutic potential of this compound was assessed in the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes.[3]
Study Design:
Protocol Details:
-
Animal Model: Non-obese diabetic (NOD) mice.
-
Treatment Groups:
-
Prevention: this compound treatment was initiated before the onset of hyperglycemia.
-
Reversal: this compound treatment was initiated in mice with new-onset hyperglycemia.
-
-
Outcome Measures: The primary endpoint was the incidence of hyperglycemia, indicating the development of type 1 diabetes. The ability of this compound to prevent or reverse this condition was evaluated. This compound was found to be well-tolerated and effective in controlling the cytokine profile of effector T cells.[3][4]
Conclusion
The peptide this compound represents a novel therapeutic approach for autoimmune diseases by modulating the CD40 and integrin signaling pathways. The data from in vitro and in vivo studies strongly support its further development as a potential treatment for type 1 diabetes and possibly other autoimmune disorders. The unique mechanism of action, which appears to be more of a modulation than a complete blockade, may offer a safer alternative to previous antibody-based therapies targeting the CD40-CD154 interaction.[2][3]
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KGYY15: A Preclinical Safety and Toxicity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KGYY15 is a 15-amino acid peptide that has demonstrated significant therapeutic potential in preclinical models of type 1 diabetes. As a modulator of the CD40-CD154 signaling pathway, it represents a promising alternative to monoclonal antibody-based therapies. This technical guide provides a comprehensive overview of the currently available public information regarding the safety and toxicity profile of this compound. While detailed quantitative toxicity data and specific experimental protocols from IND-enabling studies are not publicly available, this document synthesizes the existing literature to offer a qualitative assessment of its safety, outlines the likely methodologies for its preclinical evaluation, and presents its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the preclinical safety landscape of this promising therapeutic candidate.
Introduction
This compound is a synthetic peptide with the sequence VLQWAKKGYYTMKSN, derived from the murine CD154 protein.[1] It has garnered significant interest for its ability to prevent and even reverse hyperglycemia in non-obese diabetic (NOD) mice, a well-established animal model for type 1 diabetes. Its mechanism of action involves the modulation of the interaction between CD40 and its ligand, CD154 (also known as CD40L), a critical pathway in the pathogenesis of many autoimmune diseases.[1][2] Furthermore, this compound has been shown to interact with the integrins CD11a/CD18 and CD11b/CD18.[1]
The development of therapeutic peptides like this compound offers several potential advantages over traditional monoclonal antibody therapies, including a potentially better safety profile and lower manufacturing costs. Preclinical studies have reported that this compound is "well tolerated" in mice, and the U.S. Food and Drug Administration (FDA) has granted a "Safe-to-Proceed" notice for Phase 1a/1b clinical trials in humans, where it is designated as OPT101. This indicates that a comprehensive preclinical safety and toxicity data package has been submitted and reviewed by the regulatory agency. However, the detailed quantitative results of these studies are not in the public domain.
This guide aims to consolidate the publicly available information on the safety and toxicity of this compound and to provide a framework for understanding the types of studies that would have been conducted to support its entry into clinical trials.
Physicochemical Properties
A clear understanding of the physicochemical properties of a therapeutic peptide is fundamental to its toxicological assessment.
| Property | Value | Reference |
| Sequence | VLQWAKKGYYTMKSN | [1] |
| Molecular Formula | C84H129N21O22S | MedChemExpress Safety Data Sheet |
| Molecular Weight | 1815.93 g/mol | [1] |
| Source | Derived from murine CD154 | [1] |
Non-Clinical Safety and Toxicity
While specific quantitative data from formal toxicology studies are not publicly available, the progression of this compound (as OPT101) to clinical trials implies the successful completion of a standard battery of non-clinical safety and toxicity assessments.
General Toxicology
Based on regulatory guidelines for preclinical drug development, it is highly probable that single-dose and repeat-dose toxicity studies were conducted in at least two mammalian species (one rodent and one non-rodent). These studies would have aimed to identify potential target organs of toxicity, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL).
Likely Endpoints Evaluated (but for which no public data exists):
-
Mortality and Morbidity: Daily observations for any signs of illness, distress, or death.
-
Clinical Observations: Regular, detailed examination of animals for changes in behavior, appearance, and physiological functions.
-
Body Weight and Food/Water Consumption: Regular measurements to assess general health and identify potential treatment-related effects.
-
Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells, liver function, kidney function, and other metabolic parameters.
-
Gross Pathology and Histopathology: Macroscopic examination of all organs and tissues at necropsy, followed by microscopic examination of selected tissues to identify any pathological changes.
Genotoxicity
Given that this compound is a peptide composed of natural amino acids, the likelihood of it being genotoxic is generally considered low. Standard genotoxicity testing for a new chemical entity typically includes a battery of in vitro and in vivo assays.
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test assesses the potential of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Cytogenetic Assay: This assay evaluates the potential for chromosomal damage (e.g., aberrations) in cultured mammalian cells.
-
In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage or damage to the mitotic apparatus by measuring the formation of micronuclei in erythrocytes.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. For a peptide like this compound, these studies would likely have focused on the cardiovascular, respiratory, and central nervous systems.
Immunotoxicity
As this compound is designed to modulate the immune system, a thorough assessment of its immunotoxic potential would have been critical. This would involve evaluating for unintended immunosuppression or immunoenhancement.
Pharmacokinetics and ADME
While a statement confirms that pharmacokinetic studies have been completed, no specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are publicly available. For a peptide of this size, it would be expected to be administered parenterally (e.g., intravenously or subcutaneously) and be subject to proteolytic degradation.
Experimental Methodologies (Generalized)
The following sections describe generalized protocols for key safety and toxicity assays that would be relevant for a peptide therapeutic like this compound. It is important to note that these are representative protocols and the specific details of the studies conducted for this compound are not publicly available.
In Vitro Cytotoxicity Assay
Objective: To determine the direct cytotoxic effect of this compound on cultured cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., a lymphocyte or monocyte cell line expressing CD40) is cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells, often analyzed by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The results are used to calculate the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed both with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates with a minimal amount of histidine or tryptophan.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The primary mechanism of action of this compound is the modulation of the CD40-CD154 signaling pathway. This interaction is crucial for T-cell help to B-cells and the activation of antigen-presenting cells. By targeting CD40, this compound can potentially dampen the inflammatory cascade that leads to autoimmune-mediated destruction of pancreatic beta cells in type 1 diabetes.
Generalized Preclinical Safety Assessment Workflow for a Peptide Therapeutic
The following diagram illustrates a typical workflow for the preclinical safety assessment of a peptide therapeutic like this compound, leading to an Investigational New Drug (IND) application.
Conclusion
This compound is a promising peptide therapeutic with a novel mechanism of action for the treatment of type 1 diabetes. The publicly available data indicates a favorable safety profile, as evidenced by the "well tolerated" statements in preclinical studies and the FDA's clearance for human clinical trials. However, a detailed quantitative assessment of its toxicity and the specific protocols used for its evaluation are not publicly accessible. This guide provides a consolidated overview of the available information and a general framework for understanding the preclinical safety assessment of this compound. Further insights into its comprehensive safety and toxicity profile will likely become available as data from the ongoing clinical trials (as OPT101) are published.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
KGYY15 is a synthetic 15-amino-acid peptide derived from the CD40 ligand (CD154) that has emerged as a promising therapeutic candidate for autoimmune diseases, particularly type 1 diabetes. It functions by modulating the interaction between CD40 and CD154, a critical signaling axis in the immune response. This technical guide provides a comprehensive overview of this compound, its known analogs, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CD40-CD154 pathway.
Introduction
The interaction between the co-stimulatory receptor CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand CD154 is a cornerstone of adaptive immunity. This interaction is crucial for the activation of antigen-presenting cells (APCs), B-cell proliferation and differentiation, and the generation of T-cell-dependent humoral immune responses. Dysregulation of the CD40-CD154 signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a prime target for therapeutic intervention.
This compound, a peptide with the sequence VLQWAKKGYYTMKSN, was designed based on the region of mouse CD154 that interacts with CD40.[1] Preclinical studies have demonstrated its remarkable efficacy in preventing and even reversing type 1 diabetes in non-obese diabetic (NOD) mice.[1][2][3] This guide will delve into the technical details of this compound, including its synthesis, biological activity, and the experimental methodologies used to characterize it.
This compound and its Analogs
This compound
-
Sequence: H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH
-
Origin: Derived from amino acids 136 to 150 of the mouse CD154 protein.[1]
-
Human Homolog: A human version of this compound has also been described with the sequence VLQWAEKGYYTMSNN.[4]
KGYY6
KGYY6 is a smaller, 6-amino-acid peptide that represents the core active region of this compound.[5]
-
Sequence: AKKGYY[6]
-
Activity: KGYY6 has been shown to ameliorate symptoms in a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE).[5] It is believed to interact with CD40 through the K-YY motif.[6]
Structure-Activity Relationship (SAR) Analogs
Single amino acid substitution studies, replacing individual residues of this compound with glycine, have identified several amino acids critical for its in vivo function. These studies are crucial for understanding the peptide's interaction with its target and for the design of more potent and stable analogs.
Table 1: Critical Residues in this compound for in vivo Activity [2]
| Original Residue | Position | Outcome of Glycine Substitution |
| Leucine (L) | 137 | Loss of efficacy |
| Tyrosine (Y) | 144 | Loss of efficacy |
| Threonine (T) | 146 | Increased diabetes incidence to 100% |
| Methionine (M) | 147 | Loss of efficacy |
| Asparagine (N) | 150 | Loss of efficacy |
Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted mechanism that involves both the CD40 and integrin signaling pathways.
Modulation of the CD40-CD154 Interaction
Initially designed to block the CD40-CD154 interaction, studies have shown that mouse this compound does not exhibit strong inhibitory activity in human CD40-CD40L binding assays.[4] The human version of this compound showed weak inhibition with an IC50 of >154 µM.[4] This suggests that this compound may not act as a simple competitive antagonist but rather as a modulator of the signaling complex.
Interaction with Integrins
A key aspect of this compound's mechanism is its interaction with β2 integrins, specifically CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1] this compound has been shown to co-immunoprecipitate with these integrins in addition to CD40.[1] This interaction is significant as it suggests that this compound may preferentially target activated immune cells where integrins are in a high-affinity state.
The binding affinity of this compound is significantly influenced by the presence of these integrins.
Table 2: Binding Affinities (Kd) of this compound Determined by KinExA [7]
| Interacting Partners | Dissociation Constant (Kd) |
| This compound with CD40 | 109.69 nM |
| This compound with CD11a/CD18 + CD40 | 166.78 nM |
| This compound with CD11b/CD18 + CD40 | 7.09 nM |
These data indicate that the presence of CD11b/CD18 dramatically enhances the binding of this compound to the signaling complex, suggesting a cooperative binding mechanism.
Downstream Signaling Pathways
The binding of this compound to the CD40-integrin complex modulates downstream signaling cascades. The CD40 signaling pathway involves the recruitment of TNF receptor-associated factors (TRAFs), which in turn activate several downstream pathways, including:
-
NF-κB Pathway: A central regulator of inflammation and immune responses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cell proliferation, differentiation, and apoptosis.
Integrin signaling also converges on these pathways, often involving focal adhesion kinase (FAK), Src family kinases, and Rho GTPases. By modulating the composition and conformation of the receptor complex, this compound is thought to alter the balance of these signaling pathways, leading to a reduction in pro-inflammatory cytokine production and a dampening of the autoimmune response.
In Vivo Efficacy in Type 1 Diabetes
The therapeutic potential of this compound has been most extensively studied in the non-obese diabetic (NOD) mouse model of type 1 diabetes.
Prevention of Hyperglycemia
Prophylactic treatment with this compound has been shown to be highly effective in preventing the onset of hyperglycemia in NOD mice.
Table 3: Prevention of Hyperglycemia in NOD Mice with this compound [1][3]
| Treatment Group | Incidence of Hyperglycemia |
| Control (vehicle) | High (specific % varies between studies) |
| This compound | >90% protection |
Reversal of New-Onset Hyperglycemia
Remarkably, this compound has also demonstrated the ability to reverse established hyperglycemia when administered to mice with new-onset diabetes.
Table 4: Reversal of New-Onset Hyperglycemia in NOD Mice with this compound [1][3]
| Treatment Group | Reversal of Hyperglycemia |
| This compound | 56% of animals returned to euglycemia |
The reversal of hyperglycemia is associated with a reduction in insulitis, the inflammatory infiltration of pancreatic islets.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
A specific, detailed protocol for the solid-phase synthesis of this compound is not publicly available. However, it can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols. A general workflow is provided below.
Key Considerations for this compound Synthesis:
-
Resin: A rink amide resin is suitable for producing a C-terminally amidated peptide.
-
Protecting Groups: Fmoc for the α-amino group and acid-labile side-chain protecting groups (e.g., Boc for Lys, Trt for Asn and Gln, tBu for Thr and Tyr).
-
Coupling Reagents: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA).
-
Cleavage: A cleavage cocktail containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the physical interaction between this compound and its binding partners (CD40, integrins) in a cellular context.
Materials:
-
Cells expressing target proteins (e.g., splenocytes from NOD mice)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated this compound or antibody against this compound
-
Streptavidin- or Protein A/G-conjugated magnetic beads
-
Wash buffer (e.g., lysis buffer or PBS with a mild detergent)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-CD40, anti-CD11a, anti-CD11b)
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with biotinylated this compound or anti-KGYY15 antibody overnight at 4°C.
-
Capture: Add streptavidin or Protein A/G beads and incubate for 1-2 hours at 4°C to capture the peptide/antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using specific antibodies to detect the co-immunoprecipitated proteins.
Kinetic Exclusion Assay (KinExA)
KinExA is a solution-based method used to determine the binding affinity (Kd) of this compound for its targets.
Principle:
A constant concentration of the target protein (e.g., CD40) is incubated with varying concentrations of this compound until equilibrium is reached. The mixture is then passed over a solid phase (beads) coated with this compound. The amount of free target protein that binds to the beads is measured. By plotting the amount of free target against the concentration of this compound, the Kd can be determined.
General Procedure:
-
Sample Preparation: Prepare a series of solutions with a fixed concentration of the target protein(s) and varying concentrations of this compound. Allow the solutions to equilibrate.
-
KinExA Measurement: Run the samples through the KinExA instrument, which flows the solutions over the this compound-coated beads.
-
Detection: A fluorescently labeled secondary antibody against the target protein is used to quantify the amount of target captured on the beads.
-
Data Analysis: The instrument's software is used to fit the data to a binding curve and calculate the Kd.
Quantitative Data Summary
Table 5: Summary of Quantitative Data for this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| This compound with CD40 | 109.69 nM | KinExA | [7] |
| This compound with CD11a/CD18 + CD40 | 166.78 nM | KinExA | [7] |
| This compound with CD11b/CD18 + CD40 | 7.09 nM | KinExA | [7] |
| In Vitro Inhibition (IC50) | |||
| Human this compound vs. human CD40-CD40L | >154 µM | Binding Assay | [4] |
| Mouse this compound vs. human CD40-CD40L | No inhibition | Binding Assay | [4] |
| In Vivo Efficacy (NOD Mice) | |||
| Prevention of Hyperglycemia | >90% | In vivo study | [1][3] |
| Reversal of New-Onset Hyperglycemia | 56% | In vivo study | [1][3] |
Note: Detailed quantitative data on the percentage reduction of specific cytokines (IFN-γ, TNF-α, IL-6, IL-2) and specific pharmacokinetic parameters (half-life, clearance, volume of distribution) for this compound are not extensively reported in the currently available literature.
Future Directions
This compound and its analogs represent a promising new class of immunomodulatory agents. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is essential for their clinical development.
-
Optimization of Analogs: Further structure-activity relationship studies could lead to the development of analogs with improved potency, stability, and oral bioavailability.
-
Clinical Trials: Given the strong preclinical data, particularly in type 1 diabetes, clinical evaluation of this compound or a lead analog is a logical next step.
-
Exploration in Other Autoimmune Diseases: The central role of the CD40-CD154 pathway in autoimmunity suggests that this compound and its analogs may have therapeutic potential in a range of other conditions, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Conclusion
This compound is a novel peptide-based immunomodulator that targets the CD40 and integrin signaling nexus. Its unique mechanism of action, which appears to involve the modulation of a multi-protein complex rather than simple receptor blockade, offers a potentially safer and more nuanced approach to treating autoimmune diseases compared to antibody-based therapies. The compelling preclinical efficacy of this compound in a model of type 1 diabetes underscores its therapeutic potential and warrants further investigation and development. This technical guide provides a foundation of knowledge for researchers and clinicians working to translate this promising therapeutic strategy into new treatments for autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. β2-Integrins – Regulatory and Executive Bridges in the Signaling Network Controlling Leukocyte Trafficking and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. β2 Integrin Signaling Cascade in Neutrophils: More Than a Single Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
KGYY15: A Technical Guide for Researchers and Drug Development Professionals
Abstract
KGYY15 is a synthetic 15-amino-acid peptide derived from the mouse CD154 protein, a critical ligand in the CD40 signaling pathway.[1][2] This peptide has garnered significant interest within the research community for its immunomodulatory properties and therapeutic potential, particularly in the context of autoimmune diseases such as type 1 diabetes.[1][2] This document provides a comprehensive technical overview of this compound, including supplier and purchasing information, detailed experimental protocols, and an exploration of its mechanism of action through signaling pathway diagrams.
Supplier and Purchasing Information
For researchers and drug development professionals seeking to procure this compound for in vitro and in vivo studies, several specialized suppliers are available. It is important to note that this product is typically supplied for research use only and is not intended for administration to humans.[2]
| Supplier | Product Name | Catalog Number | Purity | Formulation | Additional Information |
| MedChemExpress | Mouse this compound | HY-P10399 | >95% (HPLC) | Lyophilized solid | Also available as this compound peptide. |
| Isca Biochemicals | This compound | - | >95% (HPLC) | Freeze dried solid | Sequence: VLQWAKKGYYTMKSN. |
| Life Science Production | This compound | PP-410 | >95% (HPLC) | Freeze dried solid | Soluble in water. Store dry, frozen, and in the dark. |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Sequence | H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH | [1] |
| Molecular Formula | C₈₄H₁₂₉N₂₁O₂₂S | [1] |
| Molecular Weight | 1815.93 g/mol | [1] |
| Solubility | Soluble in water | [1][2] |
| Appearance | Freeze dried solid | [1][2] |
| Purity | >95% by HPLC | [1][2] |
Mechanism of Action and Signaling Pathways
This compound is a CD40 targeting peptide that modulates the interaction between CD40 and its ligand, CD154 (CD40L).[1][2][3] This interaction is a cornerstone of immune cell activation and is implicated in the pathogenesis of numerous autoimmune diseases. While initially thought to be a direct inhibitor of the CD40-CD40L interaction, recent evidence suggests a more complex mechanism of action involving interactions with integrins.
Interaction with CD40 and Integrins
This compound is derived from the region of mouse CD154 that interacts with CD40.[1][2] However, studies have shown that it may not be a potent direct blocker of this interaction.[3] Instead, this compound has been demonstrated to interact with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This multi-target engagement suggests that this compound modulates CD40 signaling in a more nuanced manner than complete inhibition, which may be advantageous in avoiding the adverse effects observed with some anti-CD154 antibody therapies.[1][2]
Downstream Signaling
The binding of CD154 to CD40 typically leads to the activation of downstream signaling cascades, including the NF-κB pathway, which plays a central role in inflammation and immune responses. This compound has been shown to activate the NF-κB pathway, albeit to a lesser extent than the natural ligand.[3] At a concentration of 100 μM, this compound activates 33% of the NF-κB pathway.[3] This partial agonism may contribute to its immunomodulatory effects without triggering a full-blown inflammatory response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are compiled from various research publications and should be adapted to specific experimental needs.
In Vivo Administration in NOD Mice
This compound has been shown to be highly effective in preventing and reversing hyperglycemia in non-obese diabetic (NOD) mice, a model for type 1 diabetes.[1][2]
Objective: To assess the in vivo efficacy of this compound in preventing or reversing diabetes in NOD mice.
Materials:
-
This compound peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
Female NOD mice
-
Blood glucose monitoring system
-
Insulin (for rescue therapy if needed)
-
Animal handling and injection equipment
Protocol:
-
Peptide Reconstitution: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Ensure complete dissolution.
-
Animal Dosing:
-
Prevention Studies: Administer this compound or vehicle control (PBS) to pre-diabetic NOD mice (e.g., starting at 4-6 weeks of age). A typical dosing regimen could be intraperitoneal (IP) or subcutaneous (SC) injections three times a week.
-
Reversal Studies: In newly diagnosed diabetic NOD mice (blood glucose >250 mg/dL for two consecutive days), administer this compound or vehicle control.
-
-
Blood Glucose Monitoring: Monitor blood glucose levels regularly (e.g., weekly for prevention studies, daily for reversal studies) using a tail vein blood sample.
-
Data Analysis: Compare the incidence of diabetes and blood glucose levels between the this compound-treated and control groups.
Ethical Considerations: All animal experiments must be conducted under an IACUC-approved protocol and adhere to the NIH Public Health Service Policy on Humane Care and Use of Laboratory Animals.
CD40-CD40L Binding Assay
This assay is designed to determine the ability of this compound to inhibit the binding of CD40 to its ligand, CD40L.
Objective: To quantify the inhibitory effect of this compound on the CD40-CD40L interaction.
Materials:
-
Recombinant human or mouse CD40 protein
-
Recombinant human or mouse CD40L protein
-
This compound peptide
-
96-well microplate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection antibody (e.g., anti-CD40L-HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well microplate with recombinant CD40 protein overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Inhibition: Prepare serial dilutions of this compound. Add the this compound dilutions to the wells, followed by the addition of a constant concentration of recombinant CD40L. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add the HRP-conjugated anti-CD40L antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Development: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of CD40-CD40L binding for each this compound concentration and determine the IC₅₀ value.
NF-κB Activation Assay
This protocol describes a method to measure the activation of the NF-κB pathway in response to this compound treatment.
Objective: To determine the effect of this compound on NF-κB activation.
Materials:
-
Cell line expressing CD40 (e.g., B cells, macrophages)
-
This compound peptide
-
Cell culture medium and supplements
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding: Seed the CD40-expressing cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., CD40L) for a predetermined time (e.g., 30-60 minutes). Include an untreated control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Wash and counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody stain within the nucleus (defined by the DAPI stain) and in the cytoplasm.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each condition. An increase in this ratio indicates NF-κB activation.
Conclusion
This compound is a promising immunomodulatory peptide with a complex mechanism of action involving both CD40 and integrin signaling. Its demonstrated efficacy in preclinical models of type 1 diabetes makes it a valuable tool for researchers in autoimmunity and a potential candidate for further drug development. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound.
References
- 1. A CD40 targeting peptide prevents severe symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KGYY15 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a synthetic 15-amino-acid peptide that has emerged as a modulator of the immune system, primarily by targeting the CD40 signaling pathway.[1][2] Unlike traditional approaches that aim for complete inhibition of this pathway, this compound appears to modulate the interaction between CD40 and its ligand, CD154 (also known as CD40L), as well as interacting with integrins such as CD11a/CD18 and CD11b/CD18.[1][2] This modulatory action makes this compound a molecule of interest for studying and potentially treating autoimmune diseases, where dysregulation of the CD40-CD154 axis is a key pathological feature.[1][2]
These application notes provide detailed protocols for the use of this compound in various cell culture experiments to investigate its effects on immune cells. The protocols cover methods for assessing target engagement, downstream signaling, and functional cellular responses.
Data Presentation
The following tables summarize the available quantitative data regarding the binding and functional effects of this compound.
Table 1: Binding Affinity of this compound
| Interacting Molecules | Assay | Dissociation Constant (Kd) | Reference |
| This compound and CD40 | Kinetic Exclusion Assay (KinExA) | 109.69 nM | [1] |
| This compound with CD40 + CD11a/CD18 | Kinetic Exclusion Assay (KinExA) | 166.78 nM | [1] |
| This compound with CD40 + CD11b/CD18 | Kinetic Exclusion Assay (KinExA) | 7.09 nM | [1] |
Table 2: Competitive Binding of FITC-KGYY15 to NAMALWA Cells
| Competitor | Reduction in FITC-KGYY15 Staining | Reference |
| Recombinant CD11a/CD18 | 29.4% | [1] |
| Recombinant CD11b/CD18 | 22.7% | [1] |
| Anti-CD11a Antibody | 14.0% | [1] |
| Anti-CD11b Antibody | 13.2% | [1] |
Table 3: Effect of this compound on Cytokine Production by Th40 Cells from Peripheral Lymph Nodes
| Cytokine | Effect of this compound Treatment | Quantitative Data (e.g., IC50) |
| IFN-γ | Significantly Reduced | Not available in public literature |
| TNF-α | Significantly Reduced | Not available in public literature |
| IL-6 | Significantly Reduced | Not available in public literature |
| IL-2 | Not significantly affected | Not available in public literature |
Table 4: Dose-Response of this compound on Cell Viability
| Cell Line | Assay | IC50 | Notes |
| Various Immune Cells | MTT, Trypan Blue, etc. | Data not available in public literature | This compound is reported to be well-tolerated, suggesting low cytotoxicity at effective concentrations. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Experimental Workflow for Assessing this compound Activity
References
Application Notes: A Comprehensive Protocol for Western Blot Analysis
Introduction
Western blotting is a cornerstone technique in molecular biology, biochemistry, and cell biology for the identification and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] The method combines the protein-separating power of gel electrophoresis with the high specificity of antibody-antigen binding. This protocol provides a detailed, step-by-step guide for performing a successful western blot analysis, from sample preparation to data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for protein analysis.
The major steps in a western blot workflow include:
-
Sample Preparation: Extraction of proteins from cells or tissues.
-
Gel Electrophoresis: Separation of proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3]
-
Protein Transfer: Transferring the separated proteins from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[3][4]
-
Blocking: Incubating the membrane with a blocking agent to prevent non-specific binding of antibodies.
-
Antibody Incubation: Probing the membrane with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody that recognizes the primary antibody.
-
Detection: Visualizing the protein of interest using a detection system, such as chemiluminescence or fluorescence.[5][6]
-
Data Analysis: Quantifying the protein signal and interpreting the results.
This protocol outlines standard conditions that can be optimized to suit specific experimental needs.
Experimental Protocols
Sample Preparation (from Adherent Cell Culture)
This protocol describes the preparation of whole-cell lysates from adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the dish. A common recommendation is 1 mL of lysis buffer per 10^7 cells or a 100 mm dish.[7]
-
Using a cold plastic cell scraper, scrape the adherent cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[8]
-
Agitate the cell suspension for 30 minutes at 4°C to ensure complete lysis.[9]
-
Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7][9]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled microcentrifuge tube.[7]
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).[2]
-
For gel loading, mix the desired amount of protein with an equal volume of 2X Laemmli sample buffer.[7][9]
-
Denature the samples by boiling them at 95-100°C for 5 minutes.[7][9] The samples are now ready for gel electrophoresis or can be stored at -80°C.
SDS-PAGE (Gel Electrophoresis)
Materials:
-
Polyacrylamide gels (pre-cast or hand-cast)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Prepared protein samples
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Fill the inner and outer chambers of the tank with 1X running buffer.[9]
-
Load equal amounts of protein into the wells of the gel. A typical range is 10-50 µg of total protein from a cell lysate.[9]
-
Load a molecular weight marker into one of the lanes to determine the size of the target protein.[9]
-
Run the gel according to the manufacturer's recommendations. A standard run is for 1-2 hours at 100-150 V.[9][10]
Protein Transfer (Electroblotting)
This section describes a standard wet transfer method. Semi-dry and dry transfer methods are also available and offer advantages in speed and convenience.[3]
Materials:
-
PVDF or nitrocellulose membrane
-
Filter paper
-
Transfer buffer
-
Methanol (B129727) (for PVDF membrane activation)
Procedure:
-
Equilibrate the gel in 1X transfer buffer for about 10 minutes after electrophoresis.[9]
-
Prepare the membrane. If using PVDF, wet it in methanol for 30 seconds, then soak it in transfer buffer.[9] Nitrocellulose membranes can be directly placed in transfer buffer.
-
Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:
-
Sponge
-
Filter paper
-
Gel
-
Membrane
-
Filter paper
-
Sponge
-
-
Place the sandwich into a transfer cassette and perform the transfer according to the blotting apparatus manufacturer's instructions. A common condition for wet transfer is overnight at a constant current of 10 mA in a cold room, or for 1-2 hours at 100 V.[10]
Immunodetection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody diluted in blocking buffer
-
Secondary antibody (enzyme-conjugated, e.g., HRP) diluted in blocking buffer
-
Chemiluminescent substrate
Procedure:
-
After transfer, wash the membrane briefly with TBST.[10]
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[10][11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking.[9][11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[9][10]
-
Wash the membrane three times for 5 minutes each with TBST.[10][11]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[10]
-
Capture the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[10]
Data Presentation
Quantitative data in western blotting should be carefully optimized and recorded. The following tables provide recommended starting points for key parameters.
| Parameter | Recommended Range/Value | Notes |
| Protein Loading | ||
| Cell Lysate | 10-50 µ g/lane [9] | For low abundance proteins, loading up to 100 µg may be necessary.[12] |
| Purified Protein | 10-100 ng/lane[9] | The optimal amount should be determined empirically. |
| Antibody Dilutions | ||
| Primary Antibody | 1:500 to 1:5000 | Refer to the antibody datasheet for specific recommendations. Titration is recommended to find the optimal dilution.[9] |
| Secondary Antibody (HRP) | 1:2000 to 1:20,000 | Higher dilutions can help reduce background signal. |
| Incubation Times | ||
| Blocking | 1 hour at room temperature or overnight at 4°C[9][13] | Increasing blocking time can help reduce background.[14] |
| Primary Antibody | Overnight at 4°C or 1-2 hours at room temperature[9][15] | Overnight incubation at 4°C often increases signal strength and reduces background.[9] |
| Secondary Antibody | 1 hour at room temperature[9] | |
| Buffer Compositions | ||
| Lysis Buffer (RIPA) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Add protease and phosphatase inhibitors fresh before use.[7] |
| 10X TBS | 24.2 g Tris base, 80 g NaCl, adjust pH to 7.6 with HCl, bring to 1 L with dH₂O | Dilute to 1X for use.[11] |
| Wash Buffer (TBST) | 1X TBS with 0.1% Tween-20[11] | |
| Transfer Buffer (Wet) | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3[15] | The methanol concentration can be adjusted; less methanol may be used for higher molecular weight proteins. |
Visualizations
Experimental Workflow
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 3. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. licorbio.com [licorbio.com]
- 6. ECL western blot vs. fluorescent detection: Which to choose and when | Abcam [abcam.com]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. origene.com [origene.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. usbio.net [usbio.net]
Preparing KGYY15 stock solutions for assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KGYY15 is a 15-amino acid peptide modulator of the CD40 signaling pathway.[1] Derived from amino acids 136-150 of the mouse CD154 protein, this compound targets the CD40 receptor, a critical co-stimulatory protein involved in a wide range of immune responses.[2] The interaction between CD40 and its ligand, CD154 (CD40L), is crucial for the development and perpetuation of autoimmune diseases, making this pathway a significant target for therapeutic intervention.[2]
Research indicates that this compound not only interacts with CD40 but also with integrins CD11a/CD18 and CD11b/CD18.[2][3] This suggests that its mechanism of action involves modulating the complex signaling nexus between these proteins rather than complete inhibition, which may offer therapeutic advantages by controlling autoimmune inflammation without causing broad immunosuppression.[3] Studies have shown this compound can prevent and even reverse hyperglycemia in mouse models of type 1 diabetes.[2]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various biological assays.
Physicochemical and Binding Properties
Quantitative data for this compound has been summarized in the table below. Proper handling and storage are crucial for maintaining the peptide's integrity and activity.
| Property | Value | Source / Notes |
| Full Name | H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH | [2] |
| Amino Acid Sequence | VLQWAKKGYYTMKSN | [2][3] |
| Molecular Formula | C₈₄H₁₂₉N₂₁O₂₂S | [2] |
| Molecular Weight | 1815.93 g/mol | [2] |
| CAS Number | 1690215-31-6 | [4] |
| Appearance | Freeze-dried (lyophilized) solid | [2] |
| Purity | >95% (as determined by HPLC) | [2] |
| Solubility | Soluble in water. For hydrophobic peptides, DMSO is a common alternative solvent. | [2][5] |
| Binding Target(s) | CD40, Integrin CD11a/CD18, Integrin CD11b/CD18 | [3] |
| Binding Affinity (Kd) | 109.69 nM (for interaction with recombinant CD40) | [3] |
| Biological Activity | Modulates CD40-CD154 signaling; reduces inflammatory cytokine production. | [6] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by this compound and the general workflow for preparing stock solutions from a lyophilized powder.
Figure 1. this compound modulates the CD40-CD154 signaling axis.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. biocat.com [biocat.com]
Application Notes and Protocols for Utilizing KGYY15 in Cellular Assays
Topic: Characterization and Application of the Peptide Modulator KGYY15 in Immune Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research use only.
Introduction
This compound is a 15-amino-acid peptide that has been identified as a modulator of the CD40-CD154 signaling pathway, a critical axis in the regulation of immune responses.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases.[3][4] Unlike traditional inhibitors that completely block protein function, this compound appears to modulate the interaction between CD40 and its ligand, CD154, and has also been shown to interact with integrins, specifically CD11a/CD18 and CD11b/CD18.[1][2] This modulatory activity presents a novel therapeutic approach for autoimmune disorders by potentially rebalancing immune responses rather than causing broad immunosuppression.[1][5]
These application notes provide detailed protocols for investigating the biological activity and interactions of this compound. The described methodologies are essential for researchers aiming to elucidate the mechanism of action of this compound and similar peptide-based modulators of protein-protein interactions. The protocols cover methods to assess the binding of this compound to its target receptors and to evaluate its functional effects on cellular signaling.
Data Presentation: Quantitative Analysis of this compound Interactions
The binding affinities of this compound for its receptors have been determined using a Kinetic Exclusion Assay (KinExA), providing quantitative insights into its interactions.[1][5]
| Ligand | Receptor(s) | Dissociation Constant (Kd) (nM) |
| This compound | CD40 | 109.69 |
| This compound | CD11a/CD18 + CD40 | 166.78 |
| This compound | CD11b/CD18 + CD40 | 7.09 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Analyze this compound Protein Interactions
This protocol describes the use of co-immunoprecipitation (Co-IP) to identify and validate the interaction partners of this compound, such as CD40 and integrins, in a cellular context.[1][6][7][8]
Materials:
-
Cells expressing target proteins (e.g., NAMALWA cells)[1]
-
This compound peptide
-
Control peptide (e.g., unrelated peptide of similar size)
-
Lysis buffer (20 mM Tris pH 7.5, 137 mM NaCl, 0.1% Triton X-100, supplemented with protease and phosphatase inhibitors)[1]
-
Magnetic beads (e.g., Protein A/G)
-
Antibodies for target proteins (for positive controls and Western blotting)
-
Elution buffer (0.1 M sodium citrate, pH 3.0)[1]
-
Wash buffer (lysis buffer without inhibitors)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate for 5 minutes at room temperature to lyse the cells.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Bead Conjugation (if not using pre-conjugated beads):
-
Conjugate this compound peptide and a control peptide to separate batches of magnetic beads according to the manufacturer's instructions. A common method is to use beads with an active ester that reacts with the primary amines of the peptide.
-
-
Immunoprecipitation:
-
Washing:
-
Use a magnetic rack to separate the beads from the lysate.
-
Wash the beads twice with 1 mL of wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 20-40 µL of elution buffer.
-
Collect the eluate for analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for the expected interaction partners (e.g., anti-CD40, anti-CD11a, anti-CD11b).
-
Protocol 2: Cellular Binding Assay Using Fluorescently Labeled this compound
This protocol outlines a method to assess the binding of this compound to cell surface receptors using a fluorescently labeled version of the peptide and flow cytometry.[1]
Materials:
-
Cells expressing target receptors (e.g., NAMALWA cells)[1]
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
Unlabeled this compound (for competition assay)
-
Recombinant proteins for competition (e.g., recombinant CD40, CD11a/CD18, CD11b/CD18)[1]
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with flow cytometry buffer.
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in flow cytometry buffer.
-
-
Staining:
-
Add fluorescently labeled this compound to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Competition Assay (to determine specificity):
-
In separate tubes, pre-incubate the cells with an excess of unlabeled this compound or recombinant target proteins for 20-30 minutes before adding the fluorescently labeled this compound.[1]
-
-
Washing:
-
Wash the cells twice with cold flow cytometry buffer to remove unbound peptide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the fluorescence intensity to quantify the binding of this compound. A reduction in fluorescence in the competition assay indicates specific binding.
-
Protocol 3: Cytokine Production Assay to Measure this compound Activity
This protocol provides a general framework to evaluate the functional effect of this compound on cytokine production from immune cells, such as T cells, which are known to be affected by CD40-CD154 signaling.[9][10][11][12]
Materials:
-
Primary immune cells (e.g., peripheral blood mononuclear cells or isolated T cells)
-
Cell culture medium
-
This compound peptide
-
Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
-
Brefeldin A or Monensin (protein transport inhibitors, optional)
-
ELISA kits or multiplex bead array for desired cytokines (e.g., IFN-γ, TNF-α, IL-6)
-
Cell lysis buffer (for intracellular cytokine staining)
-
Antibodies for flow cytometry (for intracellular cytokine staining)
Procedure:
-
Cell Culture and Stimulation:
-
Plate the immune cells in a culture plate at an appropriate density.
-
Pre-incubate the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agent to induce cytokine production.
-
-
Incubation:
-
Incubate the cells for a suitable period to allow for cytokine production (e.g., 6-24 hours).
-
-
Cytokine Measurement (Supernatant):
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
-
Cytokine Measurement (Intracellular Staining):
-
If measuring intracellular cytokines, add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation.
-
Harvest the cells, fix, and permeabilize them.
-
Stain the cells with fluorescently labeled antibodies against the cytokines of interest.
-
Analyze the cells by flow cytometry.
-
Mandatory Visualizations
Caption: this compound signaling pathway modulation.
Caption: Co-Immunoprecipitation workflow.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD40 and Autoimmunity: The Dark Side of a Great Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirement for CD40/CD40L Interactions for Development of Autoimmunity Differs Depending on Specific Checkpoint and Costimulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. CD40/CD154 Interactions Are Required for the Optimal Maturation of Skin-Derived APCs and the Induction of Helminth-Specific IFN-γ but Not IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD40–CD40 ligand (CD154) engagement is required but may not be sufficient for human T helper 1 cell induction of interleukin-2- or interleukin-15-driven, contact-dependent, interleukin-1β production by monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of JWH015 in cytokine secretion in primary human keratinocytes and fibroblasts and its suitability for topical/transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening with KGYY15
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a 15-amino-acid peptide that has shown significant promise in the modulation of the immune system, primarily through its interaction with the CD40 signaling pathway.[1][2][3] This peptide, derived from the CD154 protein, has been demonstrated to interact with CD40 and the integrins CD11a/CD18 and CD11b/CD18, playing a crucial role in preventing autoimmune responses in preclinical models.[1][2][4] Its ability to modulate, rather than completely inhibit, CD40 signaling presents a novel therapeutic approach for autoimmune diseases.[1][2][4]
CRISPR-Cas9 screening is a powerful technology for genome-wide functional genomic studies, enabling the identification of genes involved in specific biological processes or drug responses.[5][6] By creating a library of guide RNAs (gRNAs) that target and knock out specific genes, researchers can assess the phenotypic consequences of gene loss in a high-throughput manner.[7]
This document provides detailed application notes and protocols for a hypothetical CRISPR-Cas9 knockout screen to identify genetic modulators of the cellular response to this compound. Such a screen could uncover novel targets for combination therapies, elucidate mechanisms of resistance, and provide a deeper understanding of the this compound-targeted signaling network.
Hypothetical Application: CRISPR Screen to Identify Modulators of this compound Activity
Objective: To perform a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, alter the sensitivity of a relevant cell line (e.g., a B-cell lymphoma line expressing CD40) to this compound-induced apoptosis or growth inhibition.
Principle: A pooled library of lentiviral gRNAs targeting all human genes will be transduced into a Cas9-expressing cell line. The cell pool will then be treated with this compound. Genes whose knockout leads to either increased resistance or sensitivity to this compound will be identified by the depletion or enrichment of their corresponding gRNAs, respectively, as quantified by next-generation sequencing.
Quantitative Data Summary
The following tables represent exemplary data that could be obtained from a CRISPR screen as described above.
Table 1: Top Enriched Genes (Potential Sensitizers to this compound)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value |
| GENE-A | Kinase A | 3.5 | 1.2e-8 |
| GENE-B | Ubiquitin Ligase B | 3.1 | 5.6e-8 |
| GENE-C | Transcription Factor C | 2.8 | 2.3e-7 |
| GENE-D | Cell Surface Receptor D | 2.5 | 9.8e-7 |
| GENE-E | Apoptosis Regulator E | 2.2 | 4.5e-6 |
Table 2: Top Depleted Genes (Potential Resistance Factors to this compound)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value |
| GENE-X | Phosphatase X | -4.2 | 3.4e-9 |
| GENE-Y | Efflux Pump Y | -3.8 | 8.1e-9 |
| GENE-Z | Anti-apoptotic Protein Z | -3.3 | 1.7e-8 |
| GENE-W | DNA Repair Protein W | -2.9 | 6.2e-8 |
| GENE-V | Signaling Adaptor V | -2.6 | 3.9e-7 |
Experimental Protocols
This section outlines the key experimental protocols for conducting the proposed CRISPR screen. These are based on established general CRISPR screening methodologies.[5][8][9][10][11]
Protocol 1: Lentiviral gRNA Library Production
-
Library Amplification: Amplify the pooled gRNA library plasmid DNA using electroporation into competent E. coli. Ensure sufficient representation of all gRNAs in the library.[11]
-
Plasmid DNA Preparation: Isolate high-quality plasmid DNA from the amplified bacterial culture.
-
Lentivirus Packaging: Co-transfect the gRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) into HEK293T cells using a suitable transfection reagent.[11]
-
Virus Harvest and Titration: Harvest the lentiviral supernatant 48-72 hours post-transfection. Determine the viral titer to calculate the appropriate volume for cell transduction to achieve a low multiplicity of infection (MOI) of 0.3-0.5.
Protocol 2: Cell Line Transduction and Selection
-
Cell Line Preparation: Culture a Cas9-expressing cell line of interest (e.g., a human B-cell lymphoma line) to the required cell number for the screen.
-
Lentiviral Transduction: Transduce the cells with the lentiviral gRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single gRNA.[10] This is a critical step to minimize the chances of a single cell having multiple gene knockouts.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the gRNA vector contains a resistance marker.[10]
-
Initial Cell Harvest (T0): Collect a sample of the transduced and selected cell population to serve as the baseline (T0) reference for gRNA representation.
Protocol 3: this compound Treatment and Cell Viability Screen
-
Cell Seeding: Plate the transduced cell pool at a density that maintains library representation.
-
This compound Treatment: Treat one arm of the cell population with a predetermined concentration of this compound that results in approximately 50% growth inhibition (IC50). Treat the control arm with a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for a sufficient duration (e.g., 14-21 days) to allow for the phenotypic effects of gene knockout to manifest.
-
Final Cell Harvest: Harvest the remaining cell populations from both the this compound-treated and control arms.
Protocol 4: gRNA Sequencing and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and this compound-treated cell pellets.
-
gRNA Amplification: Amplify the integrated gRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified gRNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference gRNA library.
-
Calculate the read counts for each gRNA in each sample.
-
Normalize the read counts.
-
Use software packages like MAGeCK to identify statistically significant enriched and depleted gRNAs in the this compound-treated sample compared to the control.[12][13]
-
Perform gene-level analysis to identify candidate genes that modulate the response to this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound modulates the CD40 signaling pathway.
Experimental Workflow for CRISPR Screening with this compound
Caption: Workflow for a pooled CRISPR knockout screen.
Conclusion
The application of CRISPR-Cas9 screening technology to investigate the mechanism of action of the novel peptide this compound holds great potential for advancing its development as a therapeutic agent. The protocols and conceptual framework provided here offer a guide for researchers to identify key genetic factors that influence cellular responses to this compound. The identification of such genes will not only enhance our understanding of the CD40 signaling network but may also pave the way for novel combination therapies and patient stratification strategies in the context of autoimmune diseases.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. synthego.com [synthego.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 10. Whole-genome CRISPR Screening of stably expressing Cas9 Cancer Organoid Lines [protocols.io]
- 11. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. CRISPR screens and quantitative proteomics reveal remodeling of the aryl hydrocarbon receptor–driven proteome through PARP7 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KGYY15 for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a 15-amino-acid peptide developed as a modulator of the CD40 signaling pathway.[1][2] Unlike traditional approaches that aim to completely block the interaction between CD40 and its ligand CD154, this compound acts as a modulator, which may offer a more nuanced therapeutic strategy for autoimmune diseases by avoiding complete immunosuppression.[3][4] Preclinical studies have demonstrated its efficacy in preventing and reversing type 1 diabetes in mouse models.[4][5] this compound has been shown to interact not only with CD40 but also with integrins CD11a/CD18 and CD11b/CD18, suggesting a complex mechanism of action within the inflammatory nexus.[1][2]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the CD40 signaling pathway. The protocols described are designed for adaptation in academic and industrial drug discovery settings.
Mechanism of Action and Signaling Pathway
This compound targets the CD40 receptor, a member of the tumor necrosis factor receptor superfamily crucial for immune regulation.[3] The interaction of CD40 with its ligand, CD154, triggers downstream signaling cascades that are vital for B-cell activation, antibody production, and inflammatory responses.[6] This signaling is primarily mediated through TNF receptor-associated factors (TRAFs), leading to the activation of canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K signaling pathways.[6] this compound modulates these interactions, offering a potential therapeutic avenue for autoimmune conditions.[3]
Quantitative Data Summary
The binding affinities of this compound for its targets have been characterized using KinExA (Kinetic Exclusion Assay). This data is crucial for designing competitive binding assays and for contextualizing the results of HTS campaigns.
| Ligand | Interacting Partner(s) | Method | Reported Kd (nM) | Reference |
| This compound | Recombinant CD40 | KinExA | 109.69 | [1] |
| This compound | Recombinant CD11a/CD18 + CD40 | KinExA | 166.78 | [1] |
| This compound | Recombinant CD11b/CD18 + CD40 | KinExA | 7.09 | [1] |
Application in High-Throughput Screening
This compound can be employed as a tool in various HTS assay formats to discover new molecules that modulate the CD40 pathway. Below are two proposed protocols: a competitive binding assay and a cell-based reporter assay.
Competitive TR-FRET Binding Assay
This assay measures the ability of test compounds to displace this compound from the CD40 receptor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS, offering high sensitivity and low background.
Materials:
-
Recombinant human CD40 protein (e.g., with a His-tag)
-
Biotinylated this compound peptide
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
-
Test compound library
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds in DMSO into the assay plate wells. For controls, dispense DMSO alone (negative control) and a saturating concentration of unlabeled this compound (positive control).
-
Reagent Preparation:
-
Prepare a 2X solution of Biotin-KGYY15 in assay buffer.
-
Prepare a 2X solution of His-tagged CD40 in assay buffer.
-
Prepare a 4X solution of the Terbium-cryptate anti-His antibody and a 4X solution of Streptavidin-d2 in assay buffer.
-
-
Assay Steps:
-
Add 5 µL of the 2X Biotin-KGYY15 solution to all wells.
-
Add 5 µL of the 2X His-tagged CD40 solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the combined 4X antibody/acceptor mix.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm. Calculate the 665/620 ratio.
Cell-Based NF-κB Reporter Assay
This assay quantifies the modulation of CD40 signaling by measuring the activation of the downstream NF-κB pathway in a cellular context.
Materials:
-
HEK293 cell line stably expressing human CD40 and an NF-κB-luciferase reporter construct.
-
Soluble human CD154 (ligand).
-
This compound (as a reference modulator).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well solid white cell culture plates.
-
Test compound library.
Procedure:
-
Cell Plating: Seed 5,000 cells per well in 20 µL of culture medium into the 384-well plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 50 nL of test compounds or controls (e.g., this compound for dose-response) to the wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Add 5 µL of soluble CD154 ligand at a pre-determined EC80 concentration to stimulate the CD40 receptor. For the negative control, add assay buffer.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes to ensure cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation
For both assays, raw data should be normalized. The percent inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
For active compounds, dose-response curves should be generated by performing serial dilutions to determine IC50 or EC50 values. High-quality assays should yield a Z' factor > 0.5.
Conclusion
The peptide this compound serves as a valuable pharmacological tool for the development and validation of high-throughput screening assays targeting the CD40 signaling pathway. The protocols outlined here provide a robust starting point for identifying and characterizing novel small molecules or biologics with the potential to treat autoimmune diseases by modulating this critical immune checkpoint.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. researchgate.net [researchgate.net]
- 5. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: KGYY15 in Organoid Co-Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has revolutionized preclinical research by providing three-dimensional, self-organizing cellular structures that closely mimic the architecture and function of native organs. These systems are increasingly utilized for disease modeling, drug screening, and personalized medicine. A significant advancement in organoid research is the development of co-culture systems that incorporate immune cells, allowing for the investigation of complex interactions between the epithelium and the immune system in a controlled in vitro environment.
This document provides detailed application notes and protocols for the proposed use of KGYY15 , a 15-amino-acid peptide, in organoid co-culture systems. This compound is a modulator of the CD40-CD154 signaling pathway, a critical axis in immune regulation.[1][2] While this compound has been studied for its therapeutic potential in autoimmune diseases, its application in organoid models represents a novel approach to understanding and manipulating immune-epithelial interactions in various disease contexts, including inflammatory bowel disease and cancer.
The Target: CD40 and Integrin Signaling
This compound is a peptide derived from the murine CD154 protein, which is the natural ligand for the CD40 receptor.[1] CD40 is a key co-stimulatory receptor expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, as well as on some non-immune cells, including epithelial cells and carcinomas. The interaction between CD40 and CD154 on T cells is crucial for T cell priming, activation, and the generation of robust immune responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
Notably, this compound not only interacts with CD40 but has also been shown to bind to the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[1][2] This dual-targeting capability suggests that this compound may modulate immune cell adhesion and signaling in a multifaceted manner, potentially by influencing the formation of the inflammatory nexus.
Proposed Application: Modulating Immune Responses in Organoid Co-Cultures
We propose the use of this compound as a tool to modulate immune cell activity within organoid co-culture systems. This approach can be applied to:
-
Modeling Inflammatory Diseases: In intestinal organoid co-cultures with immune cells, this compound can be used to investigate its potential to dampen inflammatory responses driven by CD40 signaling.
-
Cancer Immunology Research: In patient-derived tumor organoid co-cultures with tumor-infiltrating lymphocytes (TILs) or peripheral blood mononuclear cells (PBMCs), this compound can be explored for its ability to modulate the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding this compound's interactions and effects, primarily derived from studies on immune cells.
Table 1: this compound Binding Interactions
| Target Molecule | Interacting Partner | Method of Detection | Key Finding | Reference |
| This compound | CD40 | Co-immunoprecipitation, KinExA | This compound directly binds to recombinant CD40. | [1] |
| This compound | CD11a/CD18 (LFA-1) | Co-immunoprecipitation | This compound interacts with the integrin LFA-1. | [1] |
| This compound | CD11b/CD18 (Mac-1) | Co-immunoprecipitation | This compound interacts with the integrin Mac-1. | [1] |
Table 2: Functional Effects of this compound in Preclinical Models
| Model System | Disease Model | This compound Effect | Efficacy | Reference |
| NOD Mice | Type 1 Diabetes | Prevents disease onset | >90% prevention | [1][3] |
| New-onset diabetic NOD mice | Type 1 Diabetes | Reverses overt hyperglycemia | 56% reversal | [1][3] |
Experimental Protocols
The following protocols provide a framework for establishing organoid co-cultures and subsequently treating them with this compound to assess its effects.
Protocol 1: Establishment of Human Intestinal Organoid Culture
This protocol is adapted from established methods for generating intestinal organoids from human tissue.
Materials:
-
Human intestinal tissue (biopsy or resection)
-
DMEM/F-12 with HEPES
-
Penicillin-Streptomycin
-
Gentle Cell Dissociation Reagent
-
Fetal Bovine Serum (FBS)
-
Matrigel® Matrix, Growth Factor Reduced
-
IntestiCult™ Organoid Growth Medium (Human)
-
Y-27632 ROCK inhibitor
Procedure:
-
Tissue Processing:
-
Wash the intestinal tissue multiple times with cold PBS containing Penicillin-Streptomycin.
-
Mince the tissue into small (~2-5 mm) pieces.
-
Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
-
-
Crypt Isolation:
-
Vigorously shake the tube to release crypts from the tissue.
-
Pass the supernatant through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the filtrate at 200 x g for 5 minutes to pellet the crypts.
-
-
Plating:
-
Resuspend the crypt pellet in cold Matrigel®.
-
Plate 50 µL domes of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
-
Culture:
-
Add 500 µL of IntestiCult™ Organoid Growth Medium supplemented with Y-27632 to each well.
-
Change the medium every 2-3 days. Organoids should become visible within 7-10 days.
-
Protocol 2: Co-culture of Intestinal Organoids with T Cells
This protocol describes the addition of T cells to established intestinal organoid cultures.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T cell isolation kit (e.g., Pan T Cell Isolation Kit)
-
RPMI-1640 medium
-
Human T-Activator CD3/CD28 Dynabeads™
-
Recombinant human IL-2
-
This compound peptide (to be added to the co-culture)
Procedure:
-
T Cell Isolation and Activation:
-
Isolate T cells from PBMCs using a negative selection T cell isolation kit according to the manufacturer's instructions.
-
Activate T cells by culturing them with Human T-Activator CD3/CD28 Dynabeads™ and IL-2 (10 ng/mL) in RPMI-1640 supplemented with 10% FBS for 48-72 hours.
-
-
Organoid Preparation:
-
Mechanically dissociate established intestinal organoids by pipetting up and down.
-
-
Co-culture Setup:
-
Add activated T cells to the organoid culture wells at a desired effector-to-target ratio (e.g., 10:1 T cells to estimated epithelial cells).
-
Add this compound to the co-culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control.
-
-
Analysis:
-
Monitor the co-culture daily using brightfield microscopy for changes in organoid morphology and T cell clustering.
-
After the desired incubation period (e.g., 48-72 hours), collect the supernatant for cytokine analysis (e.g., ELISA for IFN-γ, TNF-α).
-
Harvest the organoids and T cells for flow cytometry analysis to assess T cell activation markers (e.g., CD69, CD25) and epithelial cell viability.
-
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound interacts with both CD40 and integrin receptors on immune cells.
Experimental Workflow for this compound in Organoid Co-culture
References
Application Notes and Protocols for Imaging with Labeled KGYY15
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a 15-amino acid peptide derived from the mouse CD154 protein, with the sequence H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH.[1][2] It has garnered significant interest for its therapeutic potential in autoimmune diseases, particularly type 1 diabetes.[3][4] this compound functions by modulating the interaction between the cell surface receptor CD40 and its ligand CD154, a critical signaling axis in the immune system.[1][4] Furthermore, recent studies have revealed that this compound also interacts with the integrins CD11a/CD18 and CD11b/CD18.[1][3] This modulation of multiple protein-protein interactions, rather than complete inhibition, presents a novel approach to controlling autoimmune inflammation without causing broad immunosuppression.[3][4]
Fluorescently labeling this compound provides a powerful tool to visualize its binding to target cells, quantify these interactions, and elucidate its mechanism of action at a cellular level. These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in common imaging-based assays such as flow cytometry and fluorescence microscopy.
Quantitative Data Summary
For successful imaging studies, it is crucial to select an appropriate fluorescent dye and to characterize the labeled peptide. The tables below summarize the key properties of this compound and a selection of suitable amine-reactive fluorescent dyes for its labeling.
Table 1: Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | VLQWAKKGYYTMKSN | [1][3] |
| Molecular Weight | ~1817.12 Da | [5] |
| Primary Targets | CD40, Integrin CD11a/CD18, Integrin CD11b/CD18 | [1][3] |
| Reported in vitro Concentration | 100 µM for NF-κB activation assay | [5] |
Table 2: Selection of Amine-Reactive Dyes for this compound Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Common Applications |
| Fluorescein (FITC) | 494 | 518 | Isothiocyanate | Flow Cytometry, Microscopy |
| Alexa Fluor™ 488 | 495 | 519 | NHS Ester | Flow Cytometry, Microscopy |
| Cyanine3 (Cy3) | 550 | 570 | NHS Ester | Microscopy, FRET |
| Alexa Fluor™ 555 | 555 | 565 | NHS Ester | Microscopy, Flow Cytometry |
| Cyanine5 (Cy5) | 650 | 670 | NHS Ester | Flow Cytometry, In-Vivo Imaging |
| Alexa Fluor™ 647 | 650 | 668 | NHS Ester | Flow Cytometry, Super-Resolution Microscopy |
Note: The this compound peptide sequence contains three primary amines (two on Lysine side chains and one at the N-terminus) that are available for labeling with amine-reactive dyes.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
This protocol describes a general method for labeling the this compound peptide with an amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
Materials:
-
This compound peptide
-
Amine-reactive NHS ester dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-10 or G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Calculate the required amount of dye. A 5-10 fold molar excess of dye to peptide is a good starting point.
-
Calculation: (mg of peptide / MW of peptide) x (molar excess of dye) x (MW of dye) = mg of dye to add.
-
Add the calculated amount of the dissolved dye solution to the peptide solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column to separate the labeled peptide from the unreacted free dye.
-
Collect the fractions containing the fluorescently labeled peptide (typically the first colored band to elute).
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and the excitation maximum of the dye.
-
Calculate the degree of labeling (DOL) using the manufacturer's instructions for the specific dye. A DOL of 1-2 is often ideal.
-
Confirm the final product by mass spectrometry.
-
-
Storage: Store the labeled this compound in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Flow Cytometry Analysis of Labeled this compound Binding to Cells
This protocol allows for the quantification of fluorescently labeled this compound binding to a cell population expressing its target receptors.
Materials:
-
Fluorescently labeled this compound
-
Target cells (e.g., CD40-expressing lymphocytes or other relevant cell lines)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled this compound to the cells at a range of concentrations (e.g., 10 nM - 1 µM) to determine the optimal staining concentration. A good starting point can be derived from its known binding affinities (Kd for CD40 is ~109 nM).
-
Include an unstained cell sample as a negative control.
-
For competition assays, pre-incubate cells with unlabeled this compound or a blocking antibody before adding the labeled peptide.
-
-
Incubation: Incubate the cells for 30-60 minutes at 4°C, protected from light.
-
Washing:
-
Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer to remove unbound peptide.
-
Centrifuge at 300 x g for 5 minutes between washes.
-
-
Resuspension and Viability Staining:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye like PI just before analysis to exclude dead cells.
-
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
Protocol 3: Fluorescence Microscopy of Labeled this compound Localization
This protocol enables the visualization of fluorescently labeled this compound binding to the surface of adherent or suspension cells.
Materials:
-
Fluorescently labeled this compound
-
Target cells cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation (optional)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
-
Labeling:
-
Remove the culture medium and wash the cells once with pre-warmed imaging medium.
-
Add the fluorescently labeled this compound diluted in imaging medium to the cells. Use a concentration determined from flow cytometry experiments or start with a range (e.g., 100 nM - 1 µM).
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound peptide.
-
Nuclear Staining: Add Hoechst 33342 or DAPI to the imaging medium and incubate for 5-10 minutes.
-
Imaging (Live-Cell):
-
Mount the dish on the microscope stage.
-
Acquire images using the appropriate filter sets for the chosen fluorophore and the nuclear stain.
-
-
Fixation and Mounting (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image as described above.
-
Visualizations
Caption: Workflow for covalent labeling of this compound peptide with an amine-reactive fluorescent dye.
Caption: Visualization of fluorescently labeled this compound binding to cell surface targets.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: KGYY15 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a 15-amino acid peptide that targets the CD40 receptor, a critical costimulatory molecule in the immune system.[1][2] The interaction between CD40 and its ligand, CD154 (CD40L), is pivotal in the activation of antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages, which in turn orchestrates T cell-mediated immune responses.[3][4] Preclinical studies have demonstrated that this compound can modulate the CD40 signaling pathway, showing therapeutic potential in autoimmune diseases such as type 1 diabetes by reducing inflammatory cytokine production and preventing the expansion of pathogenic T cells.[1][2][5]
While this compound has been primarily investigated as a monotherapy in the context of autoimmunity, its mechanism of action suggests significant potential for combination therapies in various diseases, including cancer and other autoimmune conditions. The modulation of the CD40 pathway can be leveraged to either amplify immune responses against tumors or to induce a more controlled and targeted immunosuppression in autoimmune disorders.
These application notes provide a framework for exploring the use of this compound in combination with other therapeutic agents. The protocols outlined below are based on established methodologies for evaluating CD40-targeted therapies and are intended to serve as a guide for preclinical research and development.
Application Note 1: this compound in Combination with Anti-PD-1 for Cancer Immunotherapy
Rationale
The goal of cancer immunotherapy is to stimulate the patient's own immune system to recognize and eliminate tumor cells. Agonistic CD40 antibodies have shown promise in this area by enhancing the priming and activation of tumor-specific T cells.[4][6] However, tumors can evade immune destruction by upregulating checkpoint proteins like PD-L1, which binds to PD-1 on T cells and induces an exhausted state.
Combining a CD40 modulating agent like this compound with a PD-1 checkpoint inhibitor is a rational strategy to create a synergistic anti-tumor effect. This compound can potentially enhance the activation of dendritic cells, leading to improved antigen presentation and a greater abundance of tumor-infiltrating effector T cells. The anti-PD-1 antibody would then reinvigorate these T cells within the tumor microenvironment, allowing them to effectively kill cancer cells. This dual approach of boosting T cell priming and removing the brakes on their effector function could lead to more durable anti-tumor responses.[7][8]
Proposed Preclinical Study: Evaluation of this compound and Anti-PD-1 in a Syngeneic Mouse Tumor Model
This protocol describes a typical in vivo study to assess the efficacy of this compound in combination with an anti-PD-1 antibody in a murine cancer model.
Experimental Protocol
-
Cell Line and Animal Model:
-
Use a syngeneic tumor model, such as B16F10 melanoma cells in C57BL/6 mice or 4T1 breast cancer cells in BALB/c mice.
-
House female mice, 6-8 weeks old, in accordance with institutional guidelines and approved animal care protocols.[5]
-
-
Tumor Implantation:
-
Inject 1 x 10^5 B16F10 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 50-100 mm³).
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle Control): Administer sterile PBS intraperitoneally (i.p.) every 3 days.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 5 mg/kg) i.p. every 3 days.
-
Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg) i.p. every 3 days.
-
Group 4 (Combination Therapy): Administer both this compound (5 mg/kg) and anti-PD-1 (10 mg/kg) i.p. every 3 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
Primary endpoints: Tumor growth delay and overall survival.
-
-
Isolate tumors and tumor-draining lymph nodes for flow cytometric analysis of immune cell populations (CD8+ T cells, CD4+ T cells, regulatory T cells, dendritic cells).
-
Measure cytokine levels (e.g., IFN-γ, TNF-α) in tumor homogenates or serum by ELISA.
-
-
Representative Quantitative Data
The following table presents hypothetical data illustrating the expected outcomes from a combination study with a CD40 agonist and an anti-PD-1 antibody.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Median Survival (days) | % Tumor-Infiltrating CD8+ T cells |
| Vehicle Control | 1500 ± 250 | 25 | 5% |
| This compound | 1100 ± 200 | 30 | 12% |
| Anti-PD-1 | 900 ± 180 | 35 | 18% |
| This compound + Anti-PD-1 | 300 ± 100 | > 50 | 35% |
Signaling Pathway and Mechanism of Action
Application Note 2: this compound in Combination with Mycophenolate Mofetil for Autoimmune Disease
Rationale
The treatment of autoimmune diseases often relies on broad-spectrum immunosuppressants like mycophenolate mofetil (MMF), which can have significant side effects. There is a growing interest in combination therapies that pair a targeted immunomodulatory agent with a conventional immunosuppressant.[9] This approach could allow for lower doses of the broad-spectrum drug, thereby reducing toxicity while achieving superior or equivalent efficacy.
This compound, as a modulator of the CD40 pathway, offers a targeted approach to dampening the autoimmune response. In preclinical models of type 1 diabetes, it has been shown to control the pathogenic T cell profile.[1] Combining this compound with a drug like MMF, which inhibits the proliferation of T and B cells, could provide a multi-pronged attack on the autoimmune process. This compound could specifically temper the activation of autoreactive immune cells via the CD40 pathway, while MMF provides a more general anti-proliferative effect. This could lead to a more robust and durable remission of the autoimmune disease.
Proposed Preclinical Study: Evaluation of this compound and MMF in a Model of Type 1 Diabetes
This protocol outlines an in vivo study to assess the efficacy of this compound in combination with MMF in the non-obese diabetic (NOD) mouse model.
Experimental Protocol
-
Animal Model:
-
Use female NOD mice, which spontaneously develop autoimmune diabetes.
-
House mice in a specific pathogen-free facility.
-
Begin treatment upon the onset of hyperglycemia (blood glucose > 250 mg/dL on two consecutive readings).
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle Control): Administer sterile PBS subcutaneously (s.c.) daily.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 4 mg/kg) s.c. daily.
-
Group 3 (MMF Monotherapy): Administer MMF (e.g., 50 mg/kg) via oral gavage daily.
-
Group 4 (Combination Therapy): Administer both this compound (4 mg/kg, s.c.) and MMF (50 mg/kg, oral gavage) daily.
-
-
Monitoring and Endpoints:
-
Monitor blood glucose levels twice weekly.
-
Monitor for the reversal of hyperglycemia (blood glucose < 200 mg/dL).
-
Primary endpoint: Reversal of diabetes and long-term normoglycemia.
-
-
Perform histological analysis of the pancreas to assess insulitis (immune cell infiltration into the islets).
-
Analyze splenocytes and pancreatic lymph node cells by flow cytometry to determine the frequency of different T cell subsets (e.g., Th1, Th17, Tregs).
-
Measure serum levels of autoantibodies (e.g., insulin (B600854) autoantibodies).
-
-
Representative Quantitative Data
The following table shows hypothetical data illustrating the potential outcomes for a combination study in NOD mice.
| Treatment Group | % Diabetes Reversal | Mean Insulitis Score (0-4) | % Pancreatic Treg cells |
| Vehicle Control | 0% | 3.5 ± 0.5 | 4% |
| This compound | 40% | 2.0 ± 0.7 | 8% |
| MMF | 30% | 2.5 ± 0.6 | 6% |
| This compound + MMF | 75% | 1.0 ± 0.4 | 12% |
Experimental Workflow
General Protocols
Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Prepare single-cell suspensions from tissues (e.g., tumors, spleens, lymph nodes) by mechanical dissociation and/or enzymatic digestion.
-
Staining:
-
Incubate cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, CD80, CD86).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations.
ELISA for Cytokine Quantification
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (e.g., serum, cell culture supernatants) to the wells and incubate.
-
Detection:
-
Wash the plate and add a biotinylated detection antibody.
-
After incubation and washing, add streptavidin-HRP.
-
-
Substrate Addition: Add a substrate solution (e.g., TMB) and stop the reaction.
-
Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The peptide this compound, a modulator of the CD40 signaling pathway, holds considerable, albeit currently unexplored, potential for use in combination therapies. Based on the well-understood role of CD40 in immunity, combining this compound with other agents such as checkpoint inhibitors for cancer or conventional immunosuppressants for autoimmune diseases presents a compelling therapeutic strategy. The application notes and protocols provided here offer a robust framework for the preclinical investigation of these novel combination approaches, paving the way for future translational studies. Further research is essential to validate these hypotheses and to fully elucidate the therapeutic utility of this compound in combination regimens.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Slow Subcutaneous Release of Glatiramer Acetate or CD40-Targeting Peptide KGYY6 Is More Advantageous in Treating Ongoing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonistic CD40 Antibodies in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Polyvalent Peptide CD40 Nanoagonist for Targeted Modulation of Dendritic Cells and Amplified Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CD40 agonist and PD-1 antagonist antibody reprogram the microenvironment of non-immunogenic tumors to allow T cell–mediated anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoring the balance: immunotherapeutic combinations for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KGYY15 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KGYY15 is a 15-amino-acid peptide derived from CD154 that has been identified as a modulator of the CD40 signaling pathway.[1][2] Unlike traditional approaches that aim to completely block this interaction, this compound offers a more nuanced regulation, making it a valuable tool for studying autoimmune diseases and inflammatory responses.[2][3] Notably, this compound not only interacts with CD40 but also with the integrins CD11a/CD18 and CD11b/CD18, suggesting its involvement in a more complex signaling nexus.[1][2] These application notes provide detailed protocols for utilizing this compound in immunoprecipitation (IP) experiments to isolate and study its interacting partners.
Principle of this compound-based Immunoprecipitation
Immunoprecipitation using this compound relies on the specific affinity of the peptide for its target proteins, primarily CD40 and associated integrins.[1] In this procedure, this compound is conjugated to a solid support, typically magnetic beads, to create an affinity matrix. This matrix is then incubated with a cell lysate containing the target proteins. The specific interaction between this compound and its binding partners allows for their capture and subsequent separation from the rest of the cellular components. The immunoprecipitated proteins can then be eluted and analyzed by various downstream applications, such as Western blotting or mass spectrometry, to confirm their identity and quantify their abundance.
Quantitative Data
The binding affinity of this compound for its targets has been determined using solution-phase kinetic exclusion assay (KinExA), providing valuable quantitative data for experimental design.[1]
| Interacting Molecules | Dissociation Constant (Kd) |
| This compound and CD40 | 109.69 nM[1][4] |
| This compound and CD11a/CD18 + CD40 | 166.78 nM[1] |
| This compound and CD11b/CD18 + CD40 | 7.09 nM[1] |
| Caption: Binding affinities of this compound. |
Experimental Protocols
Protocol 1: Immunoprecipitation of CD40 and Integrins using this compound-conjugated Magnetic Beads
This protocol details the procedure for immunoprecipitating CD40, CD11a, and CD11b from cell lysates using this compound.
Materials:
-
Cells expressing target proteins (e.g., peripheral blood mononuclear cells, spleen cells)
-
This compound peptide conjugated to magnetic beads
-
Control peptide (e.g., OVA peptide) conjugated to magnetic beads
-
Lysis Buffer: 20 mM Tris pH 7.5, 137 mM NaCl, 0.1% Triton X-100, supplemented with 1 µg/ml aprotinin, 1 µg/ml leupeptin, 0.2 mM PMSF, and 0.4 mM sodium orthovanadate immediately before use.[1]
-
Wash Buffer: Same as Lysis Buffer.
-
Elution Buffer: 1x SDS-PAGE sample buffer
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
To 1 ml of cell lysate, add 40 µg of this compound-conjugated magnetic beads.[1]
-
In a separate tube for negative control, add 40 µg of control peptide-conjugated magnetic beads to 1 ml of cell lysate.
-
Incubate the lysate-bead mixtures for 20-40 minutes at room temperature with gentle end-over-end rotation.[1]
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer. For each wash, remove the tube from the magnetic rack, resuspend the beads in the buffer, incubate for 5 minutes on an end-over-end rotator, and then recapture the beads on the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µl of 1x SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Briefly centrifuge the tubes and place them on the magnetic rack.
-
Carefully collect the supernatant containing the eluted proteins for downstream analysis.
-
Visualizations
Caption: Workflow for immunoprecipitation using this compound.
Caption: Modulatory role of this compound in CD40 and integrin signaling.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving KGYY15 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential solubility challenges with the peptide KGYY15 for in vivo applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct, practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential solubility characteristics?
A1: this compound is a 15-amino-acid peptide with the sequence H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH.[1][2] It acts as a modulator of the CD40 signaling pathway, a critical pathway in the immune system.[3][4] An initial analysis of its amino acid composition suggests a balance of hydrophobic and hydrophilic residues. The presence of multiple lysine (B10760008) (Lys) residues contributes a positive charge at physiological pH, which can aid in solubility. However, the peptide also contains several hydrophobic residues (Val, Leu, Trp, Ala, Tyr, Met), which may contribute to poor aqueous solubility under certain conditions, potentially leading to aggregation or precipitation.[5]
Q2: My this compound peptide is precipitating out of my aqueous buffer. What are the initial steps I should take?
A2: Peptide precipitation is a common issue that can often be resolved by adjusting the properties of the solvent. Here are the primary steps to troubleshoot this issue:
-
pH Adjustment: The net charge of a peptide is pH-dependent. Systematically adjust the pH of your buffer away from the peptide's isoelectric point (pI). For this compound, which is predicted to be basic, lowering the pH to make it more acidic will increase its positive charge and likely enhance its solubility. Conversely, for an acidic peptide, increasing the pH would be beneficial.
-
Test a Range of Solvents: If pH adjustment in aqueous buffers is insufficient, a small amount of a water-miscible organic solvent can be used to initially dissolve the peptide before diluting it into your aqueous buffer. Suitable starting solvents include dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), or ethanol.[5] It is crucial to use the minimal amount of organic solvent necessary and to ensure its compatibility with your in vivo model.
Q3: What are more advanced formulation strategies if basic troubleshooting fails?
A3: For persistent solubility issues, several advanced formulation strategies can be employed to enhance the in vivo delivery of this compound. These approaches aim to increase the peptide's apparent solubility and stability in the formulation.[6][]
-
Co-solvents: Utilize a mixture of water and a biocompatible organic solvent.
-
Surfactants: Employ surfactants to form micelles that can encapsulate the peptide.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic portions of the peptide, increasing its solubility.
-
Lipid-Based Formulations: Formulating the peptide in lipids or liposomes can be particularly effective for hydrophobic peptides.[8]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[8]
The choice of strategy will depend on the specific physicochemical properties of this compound and the requirements of your in vivo study.
Troubleshooting Guides
Problem 1: this compound precipitates upon addition to physiological buffer.
-
Possible Cause: The pH of the buffer is too close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility. The salt concentration of the buffer could also be promoting aggregation.
-
Troubleshooting Steps:
-
Determine the optimal pH: Prepare a series of small-scale test solutions of this compound in buffers with a range of pH values (e.g., from pH 4.0 to 9.0). Visually inspect for precipitation and, if possible, quantify the soluble peptide concentration.
-
Adjust buffer composition: Try buffers with different salt concentrations or different buffering agents.
-
Initial dissolution in a small amount of acid: Dissolve the lyophilized peptide in a small volume of a dilute acid (e.g., 0.1% acetic acid) before adding it to your final buffer.
-
Problem 2: The formulation is clear initially but shows precipitation over time.
-
Possible Cause: The peptide may be undergoing aggregation, a process where individual peptide molecules associate to form larger, insoluble complexes.[9] This can be influenced by temperature, agitation, and interactions with the container surface.
-
Troubleshooting Steps:
-
Incorporate stabilizing excipients: Add excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or polymers (e.g., polyethylene (B3416737) glycol - PEG) to your formulation. These can help to stabilize the peptide and prevent aggregation.[10]
-
Optimize storage conditions: Store the formulation at a lower temperature (e.g., 4°C) and protect it from agitation and light.
-
Use of surfactants: Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween 80) can prevent surface-induced aggregation.[9]
-
Data Presentation: Formulation Components for Solubility Enhancement
The following table summarizes common excipients used to improve the solubility of peptide formulations for in vivo studies. The appropriate excipient and its concentration must be optimized for this compound and the specific animal model.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Increases the polarity of the solvent, enhancing the solubility of hydrophobic peptides. | 5-40% (v/v) |
| Surfactants | Polysorbate 80 (Tween 80), Poloxamer 188 | Form micelles that encapsulate hydrophobic regions of the peptide, increasing its apparent solubility. | 0.01-1% (w/v) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic amino acid side chains. | 2-20% (w/v) |
| Bulking Agents/ Stabilizers | Mannitol, Sucrose, Glycine | Provide stability, especially for lyophilized formulations, and can prevent aggregation. | 1-10% (w/v) |
| pH Modifiers | Acetic Acid, Sodium Hydroxide | Adjusts the pH to increase the net charge of the peptide. | As needed to reach target pH |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Co-solvent
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile water or a suitable buffer in which it is known to be soluble. If solubility is very poor, a small amount of a solubilizing agent like DMSO can be used for the initial stock.
-
Buffer Preparation: Prepare a series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Co-solvent Mixtures: Prepare mixtures of the optimal buffer (determined in the previous step) with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% ethanol).
-
Solubility Assessment:
-
Add a small aliquot of the this compound stock solution to each buffer and co-solvent mixture to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex briefly and allow the solutions to equilibrate at room temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
-
Selection: Choose the buffer and co-solvent combination that provides the highest solubility and is compatible with the intended in vivo study.
Visualizations
CD40 Signaling Pathway
The binding of CD40 ligand (CD40L) to the CD40 receptor initiates a signaling cascade that is crucial for immune cell activation. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of CD40. The recruitment of different TRAF proteins leads to the activation of multiple downstream pathways, including the canonical and non-canonical NF-κB pathways and the MAPK pathway, ultimately resulting in changes in gene expression and cellular responses.[3][11][12][13][14] this compound is designed to modulate this interaction.
Caption: The CD40 signaling cascade initiated by CD40L binding and modulated by this compound.
Experimental Workflow for Improving this compound Solubility
This workflow provides a systematic approach for researchers to identify an optimal formulation for in vivo studies of this compound. It begins with an initial solubility assessment and progresses through a series of formulation strategies if solubility issues are encountered.
Caption: A decision tree for systematically improving the solubility of this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Formulation Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. mdpi.com [mdpi.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. abeomics.com [abeomics.com]
KGYY15 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the off-target effects of the KGYY15 peptide. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of the this compound peptide is the CD40 receptor, a key costimulatory protein involved in a wide range of immune responses. This compound was designed based on the CD40 ligand (CD40L/CD154) domain that interacts with CD40.[1][2]
Q2: What are the known off-target interactions of this compound?
A2: In the context of this compound, "off-target" interactions have been identified with the integrins CD11a/CD18 (LFA-1) and CD11b/CD18 (Mac-1).[2][3] However, these are not considered classical adverse off-target effects but rather part of the peptide's unique modulatory mechanism. This compound has been shown to co-immunoprecipitate these integrins in addition to CD40.[3]
Q3: Does this compound directly bind to integrins in the absence of CD40?
A3: Solution-phase binding assays (KinExA) have shown that this compound does not interact with CD11a/CD18 or CD11b/CD18 alone. The interaction with integrins appears to be dependent on the presence of CD40, suggesting that this compound modulates a complex of these proteins rather than binding to each individually.[3][4]
Q4: Have any adverse or toxic off-target effects of this compound been reported in preclinical studies?
A4: Preclinical studies in mouse models of type 1 diabetes have indicated that this compound is well-tolerated.[1] Importantly, no serious adverse events, such as the thromboembolic events associated with some anti-CD40L monoclonal antibodies, have been reported with this compound treatment.[2][3]
Q5: How do the integrin interactions affect this compound's binding to CD40?
A5: The presence of integrins modulates the binding affinity of this compound for CD40. The combination of CD11b/CD18 with CD40 significantly strengthens the interaction, whereas the presence of CD11a/CD18 slightly weakens it.[3][4] This suggests that this compound may preferentially bind to cells where CD40 and CD11b/CD18 are in proximity, such as activated immune cells.[3]
Troubleshooting Guide
Issue: I am observing an unexpected cellular phenotype in my experiments with this compound that doesn't seem to be mediated by CD40 alone.
-
Possible Cause: The observed phenotype may be a result of this compound's modulatory effect on the CD40-integrin signaling nexus. The peptide's interaction with CD11a/CD18 and CD11b/CD18, in conjunction with CD40, can lead to downstream signaling events that differ from the blockade of CD40 alone.[3]
-
Troubleshooting Steps:
-
Characterize Integrin Expression: Using flow cytometry, confirm the expression levels of CD11a, CD11b, and CD18 on the cell types being used in your assay, as their presence is critical for the "off-target" modulatory effects of this compound.
-
Use Control Peptides: Include a scrambled peptide control with the same amino acid composition as this compound but in a randomized sequence to ensure the observed effects are sequence-specific.
-
Perform Competitive Binding Assays: To investigate the involvement of integrins, perform competition experiments by pre-incubating cells with antibodies against CD11a or CD11b before adding labeled this compound. A reduction in this compound binding would indicate that integrins are part of the binding site.[3]
-
Issue: I am unable to detect a direct interaction between this compound and CD40 using a solid-phase binding assay (e.g., ELISA).
-
Possible Cause: Some studies have reported difficulty in detecting the this compound-CD40 interaction using solid-phase assays like ELISA or surface plasmon resonance, potentially due to the nature of the interaction or the use of recombinant CD40 fusion proteins.[1] The interaction is readily detectable in solution-phase assays.
-
Troubleshooting Steps:
-
Switch to a Solution-Phase Assay: Employ a solution-phase technique such as the Kinetic Exclusion Assay (KinExA) to measure the binding affinity between this compound and CD40.[3][4]
-
Use Co-Immunoprecipitation: This method has been successfully used to demonstrate the interaction between this compound and CD40 in a more physiological context using cell lysates.[3]
-
Data Summary
The following table summarizes the quantitative binding data for this compound as determined by Kinetic Exclusion Assay (KinExA).
| Interacting Molecules | Binding Affinity (Kd) | Effect on Interaction Strength (vs. CD40 alone) |
| This compound with CD40 | 109.69 nM | Baseline |
| This compound with CD40 + CD11a/CD18 | 166.78 nM | Weaker (1.5x higher Kd) |
| This compound with CD40 + CD11b/CD18 | 7.09 nM | Stronger (15x lower Kd) |
| This compound with CD11a/CD18 or CD11b/CD18 alone | No interaction detected | N/A |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
This protocol describes how to confirm the interaction of this compound with CD40 and its associated integrins from cell lysates.
Methodology:
-
Cell Lysis: Prepare a cell lysate from a cell line or primary cells expressing CD40, CD11a, and CD11b. Use a gentle lysis buffer (e.g., containing 1% Nonidet P-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing Lysate: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a biotinylated version of the this compound peptide overnight at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic or agarose (B213101) beads and incubate for 1-2 hours to capture the biotin-KGYY15 and any bound proteins.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using specific antibodies for CD40, CD11a, and CD11b.
Protocol 2: Kinetic Exclusion Assay (KinExA) for Measuring Binding Affinity
This protocol provides a general workflow for determining the solution-phase binding affinity of this compound.
Methodology:
-
Reagent Preparation: Prepare solutions of the target protein(s) (e.g., recombinant CD40, or a combination of CD40 and integrins) and the this compound peptide in a suitable buffer (e.g., Tris-buffered saline with 1 mM MnCl₂ to activate integrins).
-
Bead Coating: Coat polymer beads with the target protein (e.g., CD40).
-
Sample Incubation: Prepare a series of samples by titrating the this compound peptide into a constant concentration of the target protein(s). Allow the samples to equilibrate.
-
KinExA Analysis:
-
Flow each equilibrated sample through the bead-packed capillary of the KinExA instrument for a short period.
-
This captures the unbound target protein onto the beads.
-
A fluorescently labeled secondary antibody against the target protein is then passed through the capillary, and the signal is measured.
-
-
Data Analysis: The amount of free target protein is determined for each this compound concentration. This data is then fitted to a binding equation to calculate the dissociation constant (Kd).
Visualizations
Caption: this compound interaction with the CD40-integrin signaling complex.
Caption: General workflow for identifying potential off-target interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KGYY15 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the peptide KGYY15 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 15-amino-acid peptide that was developed to modulate the interaction between CD40 and its ligand, CD154 (also known as CD40L).[1][2][3] This interaction is crucial for various immune responses.[4] Unlike inhibitory antibodies, this compound appears to modulate the CD40-CD154 signaling pathway rather than completely blocking it.[1][4] It has been shown to interact not only with CD40 but also with the integrins CD11a/CD18 and CD11b/CD18.[1][2] This modulation can help in controlling autoimmune inflammation without causing broad immunosuppression.[1][5]
Q2: Which cell types are responsive to this compound?
A2: this compound is expected to be most effective on cells that express CD40 and/or the integrins CD11a/CD18 and CD11b/CD18. These include various immune cells such as B cells, macrophages, dendritic cells, and activated T cells.[4] For example, it has been shown to target CD40-positive cells and impact the function of Th40 effector T cells.[3][5]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on in vitro studies, a starting concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments. One study noted insignificant inhibitory activity at 100 µM in cell tests designed to block CD40-CD40L interaction, suggesting that higher concentrations may be needed depending on the assay and cell type.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I dissolve and store this compound?
A4: Peptides like this compound are typically dissolved in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. It is recommended to consult the manufacturer's data sheet for specific solubility information. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death at all this compound concentrations. | 1. Contamination of the peptide stock or cell culture. 2. The chosen cell line is highly sensitive to the peptide or the solvent. 3. Incorrect calculation of the final peptide concentration. | 1. Use fresh, sterile reagents and test for mycoplasma contamination. 2. Perform a solvent toxicity control experiment. If the solvent is toxic, consider alternative solvents or reducing the final solvent concentration. 3. Double-check all calculations for dilutions. |
| No observable effect of this compound on cell viability. | 1. The cell line used does not express the target receptors (CD40, integrins). 2. The incubation time is too short for an effect to manifest. 3. The peptide has degraded due to improper storage. 4. The concentration range tested is too low. | 1. Confirm the expression of CD40, CD11a, and CD11b on your target cells using techniques like flow cytometry or western blotting. 2. Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. 3. Use a fresh aliquot of the peptide. 4. Test a higher concentration range (e.g., up to 200 µM). |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors during the addition of this compound or assay reagents. 3. "Edge effect" in the multi-well plate. | 1. Ensure a single-cell suspension and mix thoroughly before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Cell morphology changes significantly after treatment with this compound. | 1. The peptide is inducing a specific cellular response (e.g., differentiation, cell cycle arrest) that is not necessarily cell death. | 1. Observe the cells under a microscope at different time points. 2. Consider performing assays that measure other cellular functions, such as cell cycle analysis or proliferation assays, in addition to viability assays. |
Data Presentation
Table 1: Example Data Summary for this compound Cell Viability Assay
This table is a template for summarizing the results of a dose-response experiment. The data should be presented as the mean ± standard deviation from at least three independent experiments.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 5 | 95.3 | ± 5.5 |
| 10 | 92.1 | ± 6.1 |
| 25 | 88.7 | ± 5.9 |
| 50 | 85.4 | ± 6.3 |
| 100 | 82.0 | ± 7.0 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTT assay. This assay measures the metabolic activity of viable cells.[6][7]
Materials:
-
Target cells in culture
-
This compound peptide
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Caption: this compound modulates CD40 and integrin signaling pathways.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KGYY15 degradation issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the small molecule KGYY15. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on its known degradation pathways, which primarily include hydrolysis and oxidation.[1]
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | This compound has degraded in the stock solution or final assay medium. | 1. Prepare fresh stock solutions in anhydrous DMSO daily. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] 3. Perform a forced degradation study to confirm the stability of this compound under your specific experimental conditions (pH, temperature, media components).[3][4] |
| Appearance of new peaks in HPLC/LC-MS analysis. | This strongly indicates the formation of degradation products. This compound is known to be susceptible to acid/base hydrolysis and oxidation.[1] | 1. Use a validated stability-indicating HPLC method to separate and quantify the parent compound from its degradants.[5][6] 2. Check the pH of your solution; extreme pH can catalyze hydrolysis.[1] 3. Degas aqueous buffers and consider adding an antioxidant if oxidation is suspected. |
| Precipitate forms after adding this compound to aqueous buffer. | The compound has poor aqueous solubility, which can be exacerbated by pH or interactions with buffer components. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent and sufficient to maintain solubility. 2. Test solubility in various pharmaceutically relevant buffers. 3. Use low-binding labware to prevent loss of compound due to adsorption.[2] |
| High variability between experimental replicates. | Inconsistent sample handling, incomplete solubilization, or issues with the analytical method can cause variability.[2] | 1. Ensure precise and consistent timing for sample collection and processing.[2] 2. Vortex stock solutions thoroughly before making dilutions. 3. Validate the analytical method for precision, linearity, and accuracy.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis (cleavage by water, often catalyzed by acidic or basic conditions) and oxidation.[1] Forced degradation studies are essential to identify the specific degradants that may form under your experimental conditions.[4][7]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For maximum stability, this compound should be dissolved in anhydrous DMSO to prepare a high-concentration stock solution. This stock solution should be aliquoted into single-use, tightly sealed vials and stored at -80°C, protected from light.[2] It is strongly recommended to use fresh solutions for each experiment.
Q3: How can I tell if my this compound has degraded?
A3: The most definitive way is to use a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.[5] This type of method is designed to separate the intact this compound from any potential impurities or degradation products.[5][6] A decrease in the peak area of the parent compound and the appearance of new peaks are clear signs of degradation.
Q4: My experiment runs for 48 hours at 37°C in aqueous media. Is this compound stable under these conditions?
A4: Extended incubation in aqueous media at physiological temperature can lead to significant degradation. The stability of this compound is highly dependent on the specific components and pH of the media.[2] It is critical to run a stability control experiment in parallel: incubate this compound in the cell-free medium under the same conditions and for the same duration, then analyze the samples by HPLC or LC-MS to quantify the percentage of remaining intact compound.
Q5: What does the term "forced degradation" mean?
A5: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions such as high heat, humidity, light, acid, base, and oxidizing agents.[3][4][8] The goal is to accelerate degradation to identify likely degradation products and establish degradation pathways, which is crucial for developing and validating a stability-indicating analytical method.[4][7][9] The typical target for degradation in these studies is between 5-20%.[3][9]
Quantitative Data Summary
The following table summarizes data from a forced degradation study on this compound, highlighting its susceptibility to specific stress conditions. The study aimed for a target degradation of 5-20% to ensure that primary degradants could be reliably identified.[3][10]
Table 1: this compound Stability Under Forced Degradation Conditions
| Stress Condition | Time | % this compound Remaining | Major Degradants Formed |
| 0.1 M HCl (Acid Hydrolysis) | 8 hours | 85.2% | Hydrolysis Product A |
| 0.1 M NaOH (Base Hydrolysis) | 4 hours | 81.5% | Hydrolysis Product A |
| 3% H₂O₂ (Oxidation) | 24 hours | 89.1% | Oxidation Product B |
| 60°C (Thermal) | 72 hours | 94.3% | Minor unidentified peaks |
| Photostability (1.2 million lux hours) | 7 days | 98.8% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.[3][8]
1. Preparation of Solutions:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
- Prepare stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Control Sample: Mix 1 mL of this compound stock with 1 mL of purified water. Keep at 4°C.
3. Analysis:
- Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.
- Analyze by a stability-indicating HPLC-UV method. The method should be capable of resolving the this compound peak from all new peaks generated during the stress tests.[5]
Protocol 2: this compound Stability Assessment in Cell Culture Media
This protocol details a method to determine the stability of this compound in a specific cell culture medium.[2]
1. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
2. Experimental Procedure:
- Spike the this compound stock solution into the pre-warmed (37°C) cell culture medium to achieve a final concentration of 10 µM.
- Aliquot 1 mL of this solution into triplicate wells of a 24-well plate. Seal the plate to prevent evaporation.
- Incubate the plate at 37°C in a CO₂ incubator.
- Collect samples at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- For the T=0 sample, immediately add 2 mL of ice-cold acetonitrile to precipitate proteins and halt degradation. For subsequent time points, perform the same quenching step.
3. Sample Analysis:
- Centrifuge the quenched samples to pellet precipitated proteins.
- Transfer the supernatant to an HPLC vial.
- Analyze using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[2]
Visualizations
Caption: Potential degradation pathways of the this compound molecule.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Experimental workflow for media stability assessment.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijisrt.com [ijisrt.com]
- 9. sgs.com [sgs.com]
- 10. biopharminternational.com [biopharminternational.com]
KGYY15 inconsistent results in repeat experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the KGYY15 peptide. Inconsistent results in repeat experiments can be a significant challenge, and this resource aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent binding of this compound to CD40 in my experiments?
A1: The method of binding assay is a critical factor. Studies have shown that solid-phase binding assays, such as ELISA and surface plasmon resonance, may indicate weak or no binding of this compound to CD40.[1][2] In contrast, solution-phase assays like Kinetic Exclusion Assay (KinExA) have successfully demonstrated a direct interaction.[1][3] This discrepancy is likely due to the conformation of the proteins or the peptide in different assay formats. For reliable binding data, a solution-phase method is recommended.
Q2: My functional assays with this compound are showing variable results. What could be the cause?
A2: Inconsistent results in functional assays can stem from several factors:
-
Peptide Stability and Handling: this compound, like all peptides, is sensitive to degradation. Improper storage and handling can lead to a loss of activity. Ensure the peptide is stored lyophilized at -20°C or colder for long-term storage and protected from moisture and light.[4] Once reconstituted, use immediately or aliquot and store at -20°C for short-term use, avoiding repeated freeze-thaw cycles.
-
Cell State and Density: The activation state of your target cells can significantly impact their response to this compound. The expression of CD40 and integrins, the primary targets of this compound, can vary with cell activation.[1] Ensure consistent cell culture conditions, including cell density and passage number, across experiments.
-
Complex Signaling Pathway: this compound modulates the CD40 signaling pathway, which is itself complex and can be influenced by other cellular factors.[5] this compound has also been shown to interact with integrins CD11a/CD18 and CD11b/CD18, adding another layer of complexity.[1] The interplay between these targets can lead to variability depending on the specific cellular context.
Q3: What is the best solvent for reconstituting this compound?
A3: The amino acid sequence of this compound (VLQWAKKGYYTMKSN) contains both hydrophobic and hydrophilic residues. For initial solubilization, sterile distilled water is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with your aqueous buffer.[6][7][8][9] However, be mindful that high concentrations of organic solvents can be detrimental to cells. For peptides with basic residues like Lysine (K) and Arginine (R), a slightly acidic buffer can aid dissolution, while peptides with acidic residues dissolve better in basic buffers.[8][9] Given the presence of both acidic (Aspartic acid - D, Glutamic acid - E implied by standard nomenclature but not present) and basic residues in this compound, starting with water and then adjusting the pH or using a co-solvent as needed is a practical approach.
Q4: How should I store this compound to ensure its stability?
A4: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccator.[4] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C to avoid multiple freeze-thaw cycles. The stability of peptides in solution is limited, generally for weeks at -20°C.[4]
Troubleshooting Guides
Inconsistent Co-Immunoprecipitation (Co-IP) Results
| Problem | Possible Cause | Recommended Solution |
| No or weak precipitation of target protein | Ineffective binding of this compound to the beads. | Ensure proper conjugation chemistry if coupling the peptide to beads. Consider using a biotinylated version of this compound with streptavidin beads for a more robust interaction. |
| Low expression of target proteins (CD40, integrins). | Confirm protein expression in your cell lysate via Western blot before starting the Co-IP. | |
| Interaction is weak or transient. | Optimize incubation times and washing conditions. Use less stringent wash buffers. | |
| High background/non-specific binding | Insufficient blocking. | Pre-clear the lysate with beads alone before adding the peptide/antibody. Increase the concentration of blocking agents like BSA in your buffers. |
| Hydrophobic interactions of the peptide. | Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffers. |
Variable Flow Cytometry Staining with FITC-KGYY15
| Problem | Possible Cause | Recommended Solution |
| Weak or no fluorescent signal | Low expression of target receptors. | Use cell lines known to express high levels of CD40 or integrins, or stimulate your cells to upregulate their expression. |
| Peptide degradation. | Use freshly prepared or properly stored aliquots of FITC-KGYY15. Protect from light to prevent photobleaching of FITC. | |
| High background staining | Non-specific binding of the peptide. | Include an unstained control and a control with a scrambled peptide sequence to assess non-specific binding. Perform staining at 4°C to minimize internalization and non-specific uptake. |
| Aggregation of the peptide. | Centrifuge the peptide solution before use to remove any aggregates. |
Experimental Protocols
Co-Immunoprecipitation of CD40 with this compound
-
Cell Lysis: Lyse cells expressing CD40 in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an appropriate concentration of this compound (or a control peptide) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Alternatively, use biotinylated this compound and streptavidin beads.
-
-
Washing: Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-CD40 antibody.
Flow Cytometry Analysis of this compound Binding
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Staining:
-
Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS).
-
Add FITC-conjugated this compound at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells 2-3 times with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Controls: Include unstained cells, cells stained with a FITC-conjugated scrambled peptide, and consider competition assays by pre-incubating cells with an unlabeled anti-CD40 antibody.
Visualizations
Caption: this compound interaction with cell surface receptors and downstream signaling.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. biobasic.com [biobasic.com]
Technical Support Center: KGYY15 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CD40-targeting peptide KGYY15 in animal models. The guidance is designed to help mitigate potential toxicities and address common issues encountered during preclinical experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Question | Answer |
| Q1: My animals are showing unexpected weight loss and lethargy after this compound administration. What are the initial troubleshooting steps? | A1: Unexpected adverse effects should be addressed systematically. First, confirm the accuracy of your dose calculation and the concentration of your this compound solution. Second, review your administration technique (e.g., injection rate, volume) to rule out procedure-related stress. It is also crucial to run a control group that receives only the vehicle to ensure the vehicle itself is not causing toxicity.[1] If these factors are ruled out, consider initiating a dose-reduction experiment to determine if the effects are dose-dependent. |
| Q2: In vitro assays showed low cytotoxicity, but I'm observing significant in vivo toxicity. Why is there a discrepancy? | A2: Discrepancies between in vitro and in vivo results are common. In vitro models cannot fully replicate the complex environment of a living organism.[1] Factors contributing to in vivo toxicity that are not predicted by cell-based assays include drug metabolism (especially by the liver), the compound's distribution into sensitive tissues, and the host's immune response.[1] A compound can also be converted into a toxic metabolite in the body, a process known as bioactivation.[1] |
| Q3: I suspect this compound is causing hepatotoxicity. What are the key biomarkers to monitor and how can I mitigate this? | A3: For suspected drug-induced liver injury (DILI), the primary serum biomarkers to monitor are alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes indicate liver cell damage. To mitigate hepatotoxicity, you can explore several strategies: 1) Dose Optimization: Lowering the dose or changing the dosing frequency. 2) Formulation Change: Using a different vehicle or a sustained-release formulation to alter the pharmacokinetic profile. 3) Co-administration: Administering a known hepatoprotective agent, though this requires separate validation. |
| Q4: How can I differentiate between on-target and off-target toxicity with this compound? | A4: Differentiating on-target vs. off-target effects is critical. Since this compound targets the CD40 receptor, on-target toxicity might involve an overstimulation of the immune system. Off-target effects could be due to this compound interacting with other molecules, such as integrins.[2][3] To investigate this: 1) Pharmacodynamic (PD) Analysis: Measure biomarkers related to CD40 signaling at various doses. An exaggerated PD response at toxic doses may suggest on-target toxicity. 2) Competitive Binding Assays: In vitro assays can screen for binding to other receptors. 3) Phenotypic Comparison: Compare the toxicity profile to that of other known CD40 agonists. If the profiles differ significantly, it may suggest off-target effects. |
Frequently Asked Questions (FAQs)
What is the known toxicity profile of this compound? Published preclinical studies in mouse models of type 1 diabetes have shown that this compound is generally well-tolerated.[4] However, it is important to note that the CD40-CD154 signaling pathway, which this compound modulates, has been associated with severe adverse events in past clinical trials that used monoclonal antibodies for a complete blockade.[3][4] Therefore, careful monitoring for any signs of toxicity in new animal models or different disease contexts is essential.
What are the standard types of toxicity studies for a peptide like this compound? Standard preclinical toxicity studies include:
-
Acute Toxicity Studies: Assess the effects of a single high dose of the drug to determine the maximum tolerated dose (MTD) and potential for overdose risk.[5][6]
-
Subchronic Toxicity Studies: Evaluate the effects of repeated drug exposure over several weeks to identify cumulative toxic effects.[5]
-
Chronic Toxicity Studies: Conducted over months to assess long-term adverse effects for drugs intended for prolonged use.[5]
Can the animal model itself influence the observed toxicity? Yes, the species, strain, age, sex, and health status of the animal model can significantly impact its susceptibility to a compound.[1][7] It is crucial to use standardized, healthy animals and consider potential strain-specific differences in drug metabolism and sensitivity.
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in a specific mouse strain.
Methodology:
-
Animal Model: Use a standardized strain of mice (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females (n=5 per group).
-
Dose Groups: Prepare at least five dose groups of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group. The dose range should be selected based on efficacy data and previous tolerability reports.
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection) once daily for 7-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for serum chemistry analysis (ALT, AST, creatinine) and organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.
Data Presentation
Table 1: Example Data from a this compound Dose-Range Finding Study
| Dose Group (mg/kg/day) | % Change in Body Weight (Day 14) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Findings (Liver) |
| Vehicle Control | +5.2% | 35 ± 5 | 60 ± 8 | No abnormal findings |
| 1 mg/kg this compound | +4.8% | 38 ± 6 | 65 ± 10 | No abnormal findings |
| 5 mg/kg this compound | +3.5% | 45 ± 7 | 75 ± 12 | No abnormal findings |
| 10 mg/kg this compound | -2.1% | 90 ± 15 | 150 ± 25 | Mild hepatocellular vacuolation |
| 25 mg/kg this compound | -12.5% | 250 ± 40 | 400 ± 55 | Moderate multifocal necrosis |
| 50 mg/kg this compound | -21.0% (Study terminated early) | N/A | N/A | N/A |
Data are presented as mean ± SD and are hypothetical.
Visualizations
Hypothetical Signaling Pathway of this compound-Induced Toxicity
Caption: Hypothetical this compound toxicity pathway.
Experimental Workflow for Toxicity Mitigation
Caption: Workflow for troubleshooting this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
KGYY15 Signal-to-Noise Ratio: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KGYY15 probe in biochemical assays. Our goal is to help you optimize your experiments and achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a biochemical assay?
A1: this compound is a novel fluorogenic probe designed to measure the activity of a specific class of enzymes. In its native state, this compound is non-fluorescent. Upon enzymatic modification, the probe undergoes a conformational change that results in a significant increase in fluorescence intensity. The amount of fluorescence is directly proportional to the enzyme's activity, allowing for quantitative measurements.
Q2: What is the signal-to-noise (S/N) ratio and why is it a critical parameter?
A2: The signal-to-noise (S/N) ratio is a measure of assay quality that compares the level of the desired signal to the level of background noise. A high S/N ratio indicates that the signal from the enzymatic reaction is strong and clearly distinguishable from the background, leading to more reliable and reproducible data. In contrast, a low S/N ratio can obscure meaningful results and lead to incorrect interpretations of your data.
Q3: What is considered an acceptable signal-to-noise ratio for a this compound-based assay?
A3: While the acceptable S/N ratio can vary depending on the specific application, a general guideline for robust biochemical assays is an S/N ratio of 10 or greater. For high-throughput screening (HTS), a Z'-factor between 0.5 and 1.0 is often used as a more comprehensive measure of assay quality, which takes into account both the signal window and data variability.[1][2]
Q4: What are the primary causes of a low signal-to-noise ratio in assays using this compound?
A4: A low S/N ratio can stem from either a weak signal or high background noise. Common causes include:
-
Weak Signal: Suboptimal concentrations of the enzyme or this compound, inappropriate buffer conditions (e.g., pH), or insufficient incubation time.[2][3]
-
High Background: Contaminated reagents, non-specific binding of the probe, or autofluorescence from components in the sample matrix.[4][5]
Troubleshooting Guides
Problem: High Background Signal
Q: My negative controls (no enzyme) show a high fluorescence reading, resulting in a poor S/N ratio. What are the possible causes and solutions?
A: High background signal is a common issue that can often be resolved by systematically evaluating your assay components and protocol.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Ensure that all buffers and water are freshly prepared and free of contaminants.[4][5] Some detergents can contain fluorescent impurities. |
| Non-specific Binding of this compound | Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding.[4] |
| Autofluorescence of Sample Components | If your sample contains inherently fluorescent molecules, consider performing a buffer-only blank subtraction from all wells. |
| Sub-optimal this compound Concentration | A high concentration of this compound can lead to increased background. Perform a titration experiment to determine the optimal probe concentration (see Experimental Protocols section).[4] |
Problem: Weak Signal from Positive Control
Q: My positive control (with active enzyme) is not generating a strong enough signal. How can I improve it?
A: A weak signal can make it difficult to distinguish enzymatic activity from background noise.[2] Here are some steps to enhance your signal:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate both the enzyme and this compound concentrations to find the optimal balance that provides a robust signal.[1][2] |
| Incorrect Incubation Time or Temperature | Optimize the reaction time to ensure the reaction is within the linear range.[2] Also, confirm that the incubation temperature is optimal for your enzyme's activity. |
| Inappropriate Buffer Conditions | Verify that the pH and ionic strength of your assay buffer are optimal for your enzyme. Some enzymes may also require specific cofactors.[1] |
| Degraded Reagents | Ensure that your enzyme and this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Standard this compound Enzyme Activity Assay
This protocol provides a general guideline for measuring enzyme activity using the this compound probe.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X this compound substrate solution in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
-
Assay Procedure:
-
Add 50 µL of the 2X enzyme solution to the wells of a microplate.
-
For negative controls, add 50 µL of assay buffer instead of the enzyme solution.
-
Initiate the reaction by adding 50 µL of the 2X this compound substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells (background) from the fluorescence of the enzyme-containing wells (signal).
-
Calculate the Signal-to-Noise Ratio: S/N = (Signal - Background) / Standard Deviation of Background.
-
Protocol 2: Titration of this compound to Optimize S/N Ratio
This experiment will help you determine the optimal concentration of this compound for your assay.
-
Prepare a serial dilution of this compound: Create a series of 2X this compound solutions in assay buffer with concentrations ranging from 0.1 µM to 10 µM.
-
Set up the assay plate:
-
In half of the wells, add your standard concentration of enzyme.
-
In the other half, add assay buffer for the negative controls.
-
-
Add the this compound dilutions: Add each concentration of the 2X this compound serial dilution to both enzyme-containing and negative control wells.
-
Incubate and read the plate: Follow the standard assay protocol for incubation and fluorescence measurement.
-
Analyze the data: Calculate the S/N ratio for each this compound concentration. The optimal concentration is the one that provides the highest S/N ratio without significantly increasing the background signal.
Data Presentation
Table 1: Example Data from a this compound Titration Experiment
| This compound Concentration (µM) | Average Signal (RFU) | Average Background (RFU) | S/N Ratio |
| 0.1 | 1500 | 500 | 10.0 |
| 0.5 | 7500 | 600 | 62.5 |
| 1.0 | 15000 | 800 | 93.8 |
| 2.0 | 25000 | 1000 | 125.0 |
| 5.0 | 30000 | 2500 | 60.0 |
| 10.0 | 32000 | 5000 | 32.0 |
In this example, a this compound concentration of 2.0 µM provides the optimal S/N ratio.
Visualizations
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Caption: Hypothetical signaling pathway involving the this compound probe.
References
Best practices for long-term storage of KGYY15
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the peptide KGYY15. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 15-amino acid peptide derived from the mouse CD154 protein, with the sequence VLQWAKKGYYTMKSN.[1] It is under investigation for its therapeutic potential in autoimmune diseases, such as type 1 diabetes.[2][3][4] this compound targets the CD40 receptor, a key player in the immune system.[1][3] Its mechanism of action involves modulating the signaling pathways initiated by the interaction of CD40 with its ligand, CD154.[3] Additionally, this compound has been shown to interact with integrins, specifically CD11a/CD18 and CD11b/CD18, which can further influence inflammatory signaling.[5][6] This modulation of CD40 and integrin signaling is thought to control autoimmune inflammation without causing broad immunosuppression.[3][5]
Q2: How should I store lyophilized this compound for the long term?
For long-term stability, lyophilized this compound should be stored in a tightly sealed vial in a desiccated environment, protected from light.[1][2] Recommended storage temperatures are between -20°C and -80°C.[2][7] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's long-term stability.[8]
Q3: What is the recommended way to prepare and store this compound solutions?
This compound is soluble in water.[1][2] For preparing stock solutions, use sterile, high-purity water or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4). To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If long-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C.[7][8] The stability of peptides in solution is limited, especially for those containing amino acids like methionine (Met) and tyrosine (Tyr), which are present in this compound and are susceptible to oxidation.[3]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate several issues, including peptide aggregation, poor solubility in the chosen buffer, or microbial contamination. First, ensure the peptide is fully dissolved by gentle vortexing. If precipitation persists, consider the following troubleshooting steps:
-
Sonication: Brief sonication in a water bath can help dissolve aggregates.[8]
-
Buffer Optimization: The solubility of peptides is often pH-dependent.[9] Experimenting with buffers at different pH values may improve solubility. Generally, peptide solubility is lowest near its isoelectric point (pI).
-
Additives: In some cases, the addition of small amounts of organic co-solvents (e.g., DMSO) or solubility-enhancing agents may be necessary, but their compatibility with your experimental system must be verified.
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Recommendations |
| Lyophilized Solid | -20°C to -80°C | Years | Tightly sealed, opaque vial | Store in a desiccator. Allow vial to warm to room temperature before opening.[2][7][8] |
| Aqueous Solution | -20°C | Weeks to a month | Tightly sealed, single-use aliquots | Avoid repeated freeze-thaw cycles. Use sterile buffer.[8] |
| Aqueous Solution | -80°C | Months | Tightly sealed, single-use aliquots | Preferred for longer-term solution storage. Avoid repeated freeze-thaw cycles.[7][8] |
Table 2: Amino Acids in this compound Prone to Degradation and Mitigation Strategies
| Amino Acid in this compound | Potential Degradation Pathway | Mitigation Strategies |
| Methionine (Met) | Oxidation | Prepare solutions fresh. Store under an inert gas (e.g., argon or nitrogen). Avoid exposure to oxidizing agents. |
| Tyrosine (Tyr) | Oxidation | Protect from light. Store in opaque vials.[3] |
| Asparagine (Asn) | Deamidation | Maintain pH of solutions between 5 and 6 if possible for long-term storage, although experimental conditions may dictate otherwise.[10] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of CD40 with this compound
This protocol is adapted from standard Co-IP procedures and is intended as a starting point.[3][6] Optimization may be required for your specific cell type and experimental conditions.
Materials:
-
Cells expressing CD40 (e.g., B-cells, macrophages)
-
This compound peptide
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-CD40 antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation with this compound:
-
Determine the protein concentration of the cell lysate.
-
Incubate an appropriate amount of cell lysate (e.g., 500 µg - 1 mg) with a predetermined optimal concentration of this compound for 2-4 hours at 4°C with gentle rotation.
-
Negative Control: Incubate lysate with a scrambled control peptide.
-
-
Capture of Peptide-Protein Complexes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-peptide mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe for CD40 using a specific primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Protocol 2: In Vitro B-Cell Activation Assay to Assess this compound Function
This protocol provides a framework for assessing the effect of this compound on B-cell activation and cytokine production, which can be measured by ELISA or flow cytometry.[11][12]
Materials:
-
Isolated primary B-cells or a B-cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
CD40 Ligand (CD40L) or an activating anti-CD40 antibody
-
This compound peptide and a scrambled control peptide
-
ELISA kits for relevant cytokines (e.g., IL-6, TNF-α)
-
Flow cytometry antibodies for activation markers (e.g., CD69, CD86)
Procedure:
-
Cell Seeding:
-
Seed B-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
-
Pre-treatment with this compound:
-
Add varying concentrations of this compound or the scrambled control peptide to the appropriate wells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
B-Cell Activation:
-
Stimulate the B-cells by adding a pre-determined optimal concentration of CD40L or an activating anti-CD40 antibody.
-
Unstimulated Control: Add media or buffer instead of the activating agent.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Analysis:
-
Cytokine Measurement (ELISA):
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using specific ELISA kits according to the manufacturer's instructions.
-
-
Activation Marker Expression (Flow Cytometry):
-
Gently harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).
-
Analyze the expression of these markers using a flow cytometer.
-
-
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pnas.org [pnas.org]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 9. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B cells responses and cytokine production are regulated by their immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
Technical Support Center: KGYY15 and Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing the peptide KGYY15 in fluorescence-based assays. While there are no specific reports of this compound directly interfering with fluorescence assays, this guide addresses potential sources of interference based on the general properties of peptides and provides troubleshooting strategies to ensure data accuracy and reliability.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 15-amino-acid peptide (sequence: VLQWAKKGYYTMKSN) that has been investigated for its role in modulating the immune system. It targets the CD40 receptor, which is crucial in autoimmune and inflammatory responses. This compound has been shown to interact with CD40 and also with integrins such as CD11a/CD18 and CD11b/CD18, suggesting it may modulate inflammatory signaling pathways rather than completely inhibiting them.
Q2: Could this compound interfere with my fluorescence assay?
A2: While specific interference has not been documented, it is possible for any test compound, including a peptide like this compound, to interfere with fluorescence assays. Potential mechanisms of interference include:
-
Autofluorescence: The peptide itself may fluoresce at the excitation and emission wavelengths used in your assay.
-
Light Scattering: At high concentrations, peptides can form aggregates that scatter light, leading to artificially high fluorescence readings.
-
Quenching: The peptide may absorb the excitation light or the emitted fluorescence from your probe, a phenomenon known as the inner filter effect, leading to a decrease in signal.[1]
-
Non-Specific Binding: The peptide could bind to assay components, such as enzymes, substrates, or antibodies, in a non-specific manner, affecting the assay's performance.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments is the most effective way to determine if this compound is causing interference. These controls should be run in parallel with your main experiment. Key controls include:
-
"this compound-only" control: Measure the fluorescence of this compound in the assay buffer at the concentrations you plan to use, without any of your fluorescent probes. A significant signal indicates autofluorescence.
-
Quenching control: Measure the fluorescence of your probe with and without this compound. A decrease in the probe's fluorescence in the presence of this compound suggests quenching.
-
Assay component controls: Test for non-specific binding by incubating this compound with individual assay components and observing any changes in the fluorescence signal.
Q4: What are the potential sources of autofluorescence from this compound?
A4: The this compound peptide contains two amino acids, Tryptophan (W) and Tyrosine (Y), which are intrinsically fluorescent.[2] Tryptophan, in particular, has a strong fluorescence quantum yield.[2] The intrinsic fluorescence of these residues could potentially overlap with the spectra of your fluorescent dyes, especially those in the UV to blue range.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence assays.
Issue 1: Unexpectedly High Fluorescence Signal
-
Possible Cause: Autofluorescence of this compound or light scattering.
-
Troubleshooting Steps:
-
Run a "this compound-only" control: As described in the FAQs, this will confirm if the peptide itself is fluorescent at your assay's wavelengths.
-
Perform a spectral scan: Determine the full excitation and emission spectra of this compound to understand its fluorescence profile.
-
Check for light scattering: Use dynamic light scattering (DLS) to check for peptide aggregation at the concentrations used in your assay.[3][4]
-
Mitigation Strategies:
-
Red-shift your assay: If possible, switch to a fluorophore with excitation and emission wavelengths further into the red spectrum, away from the intrinsic fluorescence of Tryptophan and Tyrosine.[5]
-
Background subtraction: Subtract the signal from the "this compound-only" control from your experimental data.
-
Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize autofluorescence and the potential for aggregation.
-
-
Issue 2: Lower Than Expected Fluorescence Signal
-
Possible Cause: Quenching of the fluorescent signal by this compound.
-
Troubleshooting Steps:
-
Run a quenching control: This will confirm if this compound is reducing the signal of your fluorescent probe.
-
Evaluate the inner filter effect: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a potential inner filter effect.[1]
-
Mitigation Strategies:
-
Decrease this compound concentration: If experimentally feasible, lowering the concentration of this compound can reduce quenching.
-
Use a brighter fluorophore: A probe with a higher quantum yield may be less affected by quenching.
-
Change the assay format: Consider a time-resolved fluorescence (TRF) assay, which can often reduce interference from quenching compounds.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Non-specific binding of this compound to assay components.
-
Troubleshooting Steps:
-
Test for non-specific binding: Incubate this compound with individual assay components (e.g., enzyme without substrate, antibody without antigen) and measure the fluorescence.
-
Vary assay conditions: Altering buffer composition, pH, or ionic strength can sometimes reduce non-specific interactions.
-
Mitigation Strategies:
-
Include a blocking agent: Adding a small amount of a non-ionic detergent (e.g., Tween-20) or bovine serum albumin (BSA) to the assay buffer can help prevent non-specific binding.[6]
-
Modify the peptide: If non-specific binding is a persistent issue, consider using a modified version of this compound with altered charge or hydrophobicity, if compatible with your research goals.
-
-
Data Presentation
Table 1: Intrinsic Fluorescence Properties of Amino Acids in this compound
| Amino Acid | Present in this compound? | Excitation Max (nm) | Emission Max (nm) | Notes |
| Tryptophan (W) | Yes | ~280 | ~348 | Strongest intrinsic fluorescence among amino acids.[2][7] |
| Tyrosine (Y) | Yes | ~275 | ~304 | Moderate intrinsic fluorescence.[2][7] |
| Phenylalanine (F) | No | ~260 | ~282 | Very weak intrinsic fluorescence.[7] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS or your assay buffer).
-
Create a dilution series of this compound in the assay buffer, covering the range of concentrations to be used in your experiment.
-
Pipette the dilutions into the wells of your assay plate.
-
Include a "buffer-only" control.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Analyze the data: A concentration-dependent increase in fluorescence that is significantly above the buffer-only control indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
-
Prepare your fluorescent probe at its working concentration in the assay buffer.
-
Prepare a stock solution of this compound.
-
In your assay plate, add the fluorescent probe to all wells.
-
Add a dilution series of this compound to a set of wells.
-
Add buffer only to a control set of wells (no this compound).
-
Incubate for a short period to allow for any interactions.
-
Read the fluorescence of the plate.
-
Analyze the data: A concentration-dependent decrease in the fluorescence of the probe in the presence of this compound indicates quenching.
Visualizations
Caption: this compound interaction with cell surface receptors.
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential mechanisms of fluorescence interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
Technical Support Center: Validating KGYY15 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals validating the activity of the peptide KGYY15 in a new cell line.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental validation of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Problem: I am not observing the expected downstream effects of this compound on cytokine production (e.g., no reduction in IFN-γ, TNF-α, or IL-6). | 1. Low or absent target expression: The new cell line may not express sufficient levels of CD40 or the relevant integrins (CD11a/CD18, CD11b/CD18). 2. Peptide inactivity: The this compound peptide may have degraded or is not soluble in the assay medium. 3. Incorrect assay conditions: The stimulation conditions may not be optimal for inducing cytokine production in the new cell line. 4. Cell line is unresponsive: The signaling pathway in the new cell line may differ from previously tested models. | 1. Validate target expression: Confirm the expression of CD40, CD11a, CD11b, and CD18 at both the mRNA (qPCR) and protein (Western blot or flow cytometry) levels. 2. Confirm peptide integrity and solubility: Prepare fresh this compound solutions. Test peptide solubility in the chosen culture medium. Consider a solubility test if precipitation is observed. 3. Optimize stimulation: Titrate the concentration of the stimulating agent (e.g., CD154) and the incubation time to ensure robust cytokine production in the absence of this compound. 4. Use a positive control cell line: If possible, include a cell line known to respond to this compound as a positive control. |
| Problem: I cannot detect an interaction between this compound and its target proteins (CD40, integrins) by co-immunoprecipitation (Co-IP). | 1. Low protein expression: The expression of the target proteins in the cell lysate may be too low for detection. 2. Weak or transient interaction: The interaction between this compound and its targets may be weak or require specific cellular conditions to be stabilized. 3. Antibody issues: The antibody used for immunoprecipitation may not be effective or may be of a subtype that does not bind well to the protein A/G beads. 4. Lysis buffer composition: The detergent concentration in the lysis buffer may be too harsh, disrupting the protein-peptide interaction. | 1. Increase protein input: Use a larger quantity of cell lysate for the Co-IP. 2. Cross-linking: Consider using a cross-linking agent to stabilize the interaction before cell lysis. 3. Antibody validation: Ensure the antibody is validated for IP. Check that the antibody isotype is compatible with the protein A/G beads being used. 4. Optimize lysis buffer: Try different lysis buffers with varying detergent and salt concentrations. For potentially weak interactions, a less stringent buffer may be necessary. |
| Problem: My Western blot results for downstream signaling proteins are inconsistent or show high background. | 1. Antibody non-specificity: The primary or secondary antibodies may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 3. Inadequate washing: Insufficient washing between antibody incubations can lead to high background. 4. Sample degradation: Protein samples may have degraded during preparation. | 1. Use highly specific antibodies: Ensure your antibodies are validated for the intended application. 2. Optimize blocking: Experiment with different blocking agents (e.g., BSA instead of milk) and increase the blocking time. 3. Increase wash stringency: Increase the number and duration of washes, and consider adding a mild detergent like Tween-20 to the wash buffer. 4. Use protease inhibitors: Always add protease inhibitors to your lysis buffer and keep samples on ice. |
| Problem: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. | 1. Peptide concentration is too high: The concentration of this compound used may be toxic to the specific cell line. 2. Contaminants in the peptide preparation: The peptide stock may contain residual solvents (like TFA) or endotoxins from the synthesis process. 3. Off-target effects: In some cell types, this compound might have off-target effects leading to cell death. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for this compound in your cell line using a cell viability assay (e.g., MTT or CellTox Green). 2. Use highly pure peptide: Ensure the this compound peptide is of high purity and, if necessary, perform endotoxin (B1171834) testing. 3. Investigate the mechanism of cell death: Use assays to determine if the cell death is apoptotic or necrotic (e.g., caspase activity assays, Annexin V/PI staining). |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect this compound Interaction with CD40
Objective: To determine if this compound physically interacts with CD40 in the chosen cell line.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-CD40 antibody (IP-grade)
-
Protein A/G magnetic beads
-
This compound peptide
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Anti-CD40 and anti-integrin antibodies (for Western blot)
Procedure:
-
Cell Culture and Treatment: Culture the cells to 80-90% confluency. Treat the cells with the desired concentration of this compound for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CD40 antibody overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CD40 and potentially interacting integrins.
Western Blot for Downstream Signaling Molecules
Objective: To assess the effect of this compound on the expression or phosphorylation of proteins downstream of the CD40 signaling pathway.
Materials:
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound on the production of inflammatory cytokines.
Materials:
-
ELISA kits for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-6)
-
Cell culture supernatant from treated and untreated cells
-
Plate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after treating the cells with a stimulant (e.g., CD154) in the presence or absence of this compound.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known mechanism of action of this compound? | This compound is a 15-amino acid peptide that modulates the interaction between CD40 and its ligand, CD154.[1][2] It also interacts with integrins CD11a/CD18 and CD11b/CD18.[2][3] This modulation, rather than complete inhibition, of the CD40 signaling pathway leads to a reduction in the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.[1] |
| Which cell lines are suitable for studying this compound activity? | Cell lines that endogenously express CD40 and relevant integrins are suitable. This often includes immune cells such as B cells, macrophages, and dendritic cells. It is crucial to confirm the expression of these target proteins in your cell line of interest before starting experiments. |
| How should I prepare and store this compound? | This compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C. For experiments, reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or PBS) to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| What are the expected outcomes of successful this compound treatment in a responsive cell line? | In a responsive cell line, treatment with this compound is expected to lead to: - A demonstrable physical interaction with CD40 and/or relevant integrins (detectable by Co-IP). - A reduction in the secretion of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) upon stimulation of the CD40 pathway. - Potential changes in the phosphorylation status or expression of downstream signaling molecules in the CD40 pathway. |
| Are there any known off-target effects of this compound? | The primary known targets of this compound are CD40 and the integrins CD11a/CD18 and CD11b/CD18.[2][3] While extensive off-target profiling may not be publicly available, it is always good practice to assess for potential off-target effects, such as cytotoxicity, in a new cell line. |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound Validation
Caption: Troubleshooting Decision Tree
References
Validation & Comparative
Navigating the CD40-CD154 Axis: A Comparative Guide to KGYY15 and Other Immunomodulators
An important clarification for our research audience: Initial inquiries into the kinase inhibitor specificity of KGYY15 have revealed a more nuanced mechanism of action. This compound is not a kinase inhibitor but a peptide-based modulator of the crucial CD40-CD154 protein-protein interaction, a key signaling pathway in the immune system. This guide, therefore, provides a detailed comparison of this compound with other therapeutic agents targeting this axis, including monoclonal antibodies and small molecule inhibitors.
The interaction between the CD40 receptor, primarily found on antigen-presenting cells (APCs), and its ligand, CD154 (or CD40L), expressed on activated T cells, is a critical checkpoint in the adaptive immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. This guide will objectively compare the performance of this compound with alternative modulators, supported by available experimental data.
Overview of Therapeutic Strategies at the CD40-CD154 Interface
Therapeutic agents targeting the CD40-CD154 pathway can be broadly categorized as follows:
-
Peptide Modulators (e.g., this compound): These are short amino acid sequences designed to interact with CD40 or CD154.
-
Monoclonal Antibodies (mAbs): These include antibodies that target either CD40 (agonistic or antagonistic) or CD154 (blocking).
-
Small Molecule Inhibitors (SMIs): These are orally bioavailable compounds designed to disrupt the CD40-CD154 interaction.
The choice of modality has significant implications for specificity, mechanism of action, and clinical application.
Comparative Analysis of CD40-CD154 Modulators
The following table summarizes the key characteristics of this compound and other agents targeting the CD40-CD154 interaction, based on preclinical and clinical data.
| Feature | This compound (Peptide Modulator) | Monoclonal Antibodies (Anti-CD40/Anti-CD154) | Small Molecule Inhibitors (SMIs) |
| Primary Target(s) | CD40, Integrins (CD11a/CD18, CD11b/CD18)[1] | CD40 or CD154[2] | CD40L (CD154)[3][4] |
| Mechanism of Action | Modulates CD40-CD154 signaling; does not completely block the interaction[1][5] | Can be agonistic (mimic CD154) or antagonistic (block interaction)[6][7] | Inhibit the protein-protein interaction between CD40 and CD154[3][4][8] |
| Reported Efficacy | Prevents type 1 diabetes in >90% of cases and reverses new-onset hyperglycemia in 56% of cases in preclinical trials[1] | Anti-CD40 mAbs show promise in cancer immunotherapy[9][10]. Anti-CD154 mAbs are effective in preclinical transplant models but faced challenges in clinical trials[2][11][12] | Effective in prolonging islet allograft survival and preventing type 1 diabetes in murine models[3][4][8] |
| Key Advantages | Potential for modulation rather than complete immunosuppression; interacts with integrins, suggesting a role in targeting activated cells[13] | High specificity and affinity for their target. | Oral bioavailability, shorter half-life allowing for more controllable dosing[4] |
| Potential Disadvantages | The full extent of its interaction with integrins and the downstream consequences are still under investigation. | Anti-CD154 mAbs have been associated with thromboembolic events in clinical trials[2][12]. Agonistic anti-CD40 mAbs can have dose-limiting toxicity[6][7]. | Potential for off-target effects, a common challenge for small molecules. |
Quantitative Data on Target Engagement
The following table presents available quantitative data on the binding affinities and inhibitory concentrations of various CD40-CD154 modulators.
| Molecule | Type | Target | Assay | Value | Reference |
| This compound | Peptide | CD40 | KinExA | Kd = 109.69 nM | [14][15] |
| This compound | Peptide | CD40 + CD11a/CD18 | KinExA | Kd = 166.78 nM | [15] |
| This compound | Peptide | CD40 + CD11b/CD18 | KinExA | Kd = 7.09 nM | [15] |
| DRI-C21095 | SMI | CD40-CD154 Interaction | ELISA | IC50 = 19 nM | [3] |
| DRI-C21041 | SMI | CD40-CD154 Interaction | ELISA | IC50 = 87 nM | [3] |
| DRI-C21095 | SMI | NF-κB Activation | Cell-based assay | IC50 = 6.0 µM | [3] |
| DRI-C21041 | SMI | NF-κB Activation | Cell-based assay | IC50 = 10.3 µM | [3] |
Signaling Pathways and Experimental Workflows
To understand the context of these therapeutic interventions, it is crucial to visualize the underlying biological pathways and the experimental methods used to characterize these molecules.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAFE USE OF ANTI-CD154 MONOCLONAL ANTIBODY IN PIG ISLET XENOTRANSPLANTATION IN MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 4. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation CD40 Agonistic Antibodies for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Next Generation CD40 Agonistic Antibodies for Cancer Immunotherapy [frontiersin.org]
- 8. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 9. Next-IO™ Anti-CD40 Therapeutic Monoclonal Antibody Program - Creative Biolabs [creative-biolabs.com]
- 10. Agonist anti-CD40 shows promise in a phase 1 clinical trial [acir.org]
- 11. CD154 blockade effectively controls antibody-mediated rejection in highly sensitized non-human primate kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicineinnovates.com [medicineinnovates.com]
- 15. researchgate.net [researchgate.net]
Validating KGYY15 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the cellular target engagement of KGYY15, a 15-mer peptide that modulates the interaction between CD40 and its ligand CD154, a critical pathway in autoimmune diseases.[1][2] In addition to its primary target, CD40, this compound has been shown to interact with the integrins CD11a/CD18 and CD11b/CD18.[3][4][5] Understanding and confirming the direct interaction of this compound with these targets in a cellular context is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document outlines and compares key methodologies for target engagement validation, including Co-Immunoprecipitation (Co-IP), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS). While direct experimental data for CETSA and DARTS with this compound is not yet available in published literature, this guide will provide detailed protocols and illustrative data from analogous systems to demonstrate how these techniques can be applied.
CD40 Signaling Pathway and this compound's Point of Intervention
The interaction between CD40 on antigen-presenting cells and CD40L (CD154) on T cells is a cornerstone of the adaptive immune response. Dysregulation of this signaling pathway is implicated in various autoimmune disorders. This compound is designed to modulate this interaction, thereby dampening the inflammatory cascade.
Quantitative Comparison of Target Engagement Assays
The following table summarizes the known quantitative data for this compound's interaction with its targets and provides a comparative overview of different target engagement validation methods.
| Assay | Target | This compound Result | Alternative Compound Example (Targeting CD40 pathway) | Principle | Advantages | Limitations |
| Kinetic Exclusion Assay (KinExA) | CD40 | Kd = 109.69 nM [3] | Small molecule inhibitor: IC50 < 0.5 µM[6] | Measures binding affinity in solution based on the unbound fraction of one binding partner. | High sensitivity; measures true solution-phase affinity. | Requires specialized instrumentation; can be low throughput. |
| Co-Immunoprecipitation (Co-IP) | CD40, CD11a, CD11b | Qualitative confirmation of interaction [3] | Anti-CD40 antibody: Confirmed interaction with downstream signaling proteins.[7] | Pull-down of a target protein and its binding partners using a specific antibody. | Validates interactions within a cellular context; can identify novel binding partners. | Generally qualitative or semi-quantitative; susceptible to non-specific binding.[8][9] |
| Cellular Thermal Shift Assay (CETSA) | CD40, Integrins | Data not available | Kinase inhibitors: EC50 values in the low µM range for target stabilization. | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heating.[10][11] | Label-free; can be performed in intact cells, providing physiological relevance.[5][12] | Not all proteins exhibit a significant thermal shift; requires specific antibodies for detection.[11] |
| Drug Affinity Responsive Target Stability (DARTS) | CD40, Integrins | Data not available | Resveratrol: Identified eukaryotic translation initiation machinery as a target. | Ligand binding protects the target protein from proteolytic degradation.[1][2] | Label-free; does not require modification of the compound.[13][14] | Performed on cell lysates, which may not fully represent the intracellular environment; requires optimization of protease conditions.[1] |
Experimental Workflows and Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow for Target Engagement Validation
Detailed Experimental Protocols
This protocol is adapted from standard Co-IP procedures and is suitable for validating the interaction of this compound with its membrane-bound targets.[15][16]
Materials:
-
Cells expressing CD40 and integrins (e.g., B cells, monocytes)
-
This compound peptide
-
Anti-KGYY15 antibody (or biotinylated this compound and streptavidin beads)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Primary antibodies against CD40, CD11a, and CD11b
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on ice with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard.
-
Immunoprecipitation: Add the anti-KGYY15 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CD40, CD11a, and CD11b. Detect with HRP-conjugated secondary antibodies and a chemiluminescence substrate.
This protocol outlines how CETSA could be applied to assess this compound target engagement in intact cells.[5][10][11]
Materials:
-
Cells expressing CD40 and integrins
-
This compound peptide
-
PBS and cell culture medium
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (as for Co-IP)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform Western blotting to detect the amount of soluble CD40, CD11a, and CD11b at each temperature. A positive target engagement will result in a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the control.
This protocol describes how DARTS could be used to validate this compound's interaction with its targets in cell lysates.[1][13][17]
Materials:
-
Cells expressing CD40 and integrins
-
This compound peptide
-
Lysis buffer (without protease inhibitors initially)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
SDS-PAGE sample buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the Co-IP protocol, but without protease inhibitors in the lysis buffer.
-
Compound Incubation: Aliquot the lysate and treat with various concentrations of this compound or a vehicle control. Incubate at room temperature for 1 hour.
-
Limited Proteolysis: Add a pre-determined optimal concentration of protease to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop Digestion: Stop the proteolytic reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes, or by adding a protease inhibitor cocktail.
-
Western Blot Analysis: Analyze the samples by Western blotting using antibodies against CD40, CD11a, and CD11b. Increased band intensity in the this compound-treated samples compared to the control indicates that this compound binding has protected the target proteins from proteolytic degradation.
Logical Comparison of Methodologies
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
KGYY15 Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of the 15-amino-acid peptide, KGYY15, with other proteins. Designed to target the CD40-CD154 interaction, this compound has been investigated for its potential in modulating autoimmune responses. This document summarizes key experimental findings, presents quantitative binding data, and details the methodologies used to assess its binding profile.
Executive Summary
This compound is a synthetic peptide that has demonstrated the ability to interact with its intended target, CD40. However, subsequent studies have revealed cross-reactivity with other proteins, specifically the integrins CD11a/CD18 and CD11b/CD18.[1][2] This cross-reactivity is attributed to the fact that the amino acid sequence of this compound is derived from a region of CD154 known to interact with both CD40 and these integrins.[1] The binding affinity of this compound to these proteins has been a subject of investigation, with some conflicting reports in the literature.[1] This guide aims to provide a clear overview of the available data to inform further research and development.
Quantitative Binding Affinity Data
The following table summarizes the dissociation constants (Kd) of this compound for its target and off-target proteins as determined by Kinetic Exclusion Assay (KinExA). Lower Kd values indicate a stronger binding affinity.
| Interacting Proteins | Dissociation Constant (Kd) | Reference |
| This compound with CD40 | 109.69 nM | [1] |
| This compound with CD11a/CD18 + CD40 | 166.78 nM | [1] |
| This compound with CD11b/CD18 + CD40 | 7.09 nM | [1] |
Note: The data suggests that the presence of CD11b/CD18 significantly enhances the binding affinity of this compound, while the presence of CD11a/CD18 appears to weaken it when in a complex with CD40.[1]
Experimental Methodologies
The assessment of this compound's binding profile and cross-reactivity has been conducted using a variety of experimental techniques. The key methods are detailed below.
Co-immunoprecipitation and Western Blot Analysis
This method was initially used to demonstrate the interaction between this compound and CD40.[3][1]
Protocol:
-
Immune cells from non-autoimmune (BALB/c) and autoimmune-prone (NOD) mice were lysed.
-
The cell lysates were incubated with this compound peptide.
-
Protein complexes containing this compound were "pulled down" from the lysate using an antibody targeting a tag on the peptide or a specific antibody against this compound.
-
The precipitated protein complexes were separated by size using SDS-PAGE.
-
The separated proteins were transferred to a membrane (Western blot).
-
The membrane was probed with antibodies specific for CD40, CD11a, and CD11b to detect their presence in the immunoprecipitated complex.
Kinetic Exclusion Assay (KinExA)
This solution-phase immunoassay was employed to determine the binding affinity (Kd) of this compound to its binding partners.[3]
Protocol:
-
A constant amount of the receptor protein (e.g., recombinant CD40, CD11a/CD18, or CD11b/CD18) is pre-incubated with varying concentrations of the ligand (this compound) until equilibrium is reached.
-
The mixture is then passed over a solid phase (beads) coated with the receptor protein.
-
The amount of free receptor in the solution that binds to the beads is detected using a fluorescently labeled secondary antibody.
-
The signal is inversely proportional to the amount of ligand-bound receptor in the initial solution.
-
By plotting the signal against the ligand concentration, a binding curve is generated, from which the Kd can be calculated.
Cell Staining and Competition Assays
These assays were performed to confirm the binding of this compound to cells and to assess the competitive nature of its interactions.
Protocol:
-
NAMALWA cells (a human B cell line expressing CD40) were incubated with a fluorescently labeled version of this compound (this compound-FITC).[1]
-
To assess competition, the cells were pre-incubated with unlabeled competitor proteins (recombinant CD40, CD11a/CD18, CD11b/CD18, or CD28) or antibodies against CD11a and CD11b before the addition of this compound-FITC.[1]
-
The fluorescence intensity of the cells was measured by flow cytometry. A decrease in fluorescence in the presence of a competitor indicates that it is competing with this compound for the same binding site(s).
Visualizing the Interactions and Workflows
To better understand the relationships and processes described, the following diagrams have been generated.
Caption: this compound interaction with CD40 and integrins.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
KGYY15 vs. siRNA Knockdown: A Comparative Guide to Targeting CD40
In the realm of cellular and molecular biology, researchers employ various techniques to elucidate the function of specific proteins. Two prominent methods for downregulating protein activity are the use of small molecule inhibitors and RNA interference, specifically small interfering RNA (siRNA). This guide provides a detailed comparison of KGYY15, a novel peptide modulator of the CD40-CD154 signaling pathway, and siRNA-mediated knockdown of its target protein, CD40. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.
Mechanism of Action: A Tale of Two Strategies
This compound: Modulating Protein Interactions
This compound is a 15-amino-acid peptide derived from the CD154 protein.[1] It functions by directly interacting with the CD40 receptor on the surface of various immune cells, including B cells, macrophages, and dendritic cells.[2][3][4] Unlike a complete blockade, this compound appears to modulate the interaction between CD40 and its ligand, CD154, thereby dampening the downstream inflammatory signaling cascade.[1][5] Furthermore, studies have revealed that this compound also interacts with integrins CD11a/CD18 and CD11b/CD18, suggesting a more complex mechanism of action that may involve altering cell adhesion and migration in addition to canonical CD40 signaling.[1][3] This modulation of multiple protein interactions positions this compound as a tool for subtly altering cellular responses rather than causing a complete cessation of signaling.
siRNA: Silencing Gene Expression at the Source
In contrast, siRNA-mediated knockdown targets the very blueprint of the protein. Small interfering RNAs are short, double-stranded RNA molecules that are introduced into cells.[][7][8][9] Once inside, they are incorporated into the RNA-induced silencing complex (RISC).[8][9][10] The antisense strand of the siRNA then guides the RISC to the messenger RNA (mRNA) transcript of the target protein—in this case, CD40.[7][8] The RISC complex then cleaves the target mRNA, leading to its degradation and preventing the synthesis of the CD40 protein.[][7][10] This results in a significant reduction in the total amount of the target protein within the cell, a process often referred to as gene silencing.[][11]
Quantitative Comparison of Performance
The efficacy and specificity of this compound and siRNA targeting CD40 can be assessed through various quantitative measures. The following tables summarize key performance indicators based on available research.
| Parameter | This compound | siRNA Knockdown of CD40 |
| Target | CD40 protein and integrins (CD11a/CD18, CD11b/CD18)[1][3] | CD40 mRNA[][7] |
| Mechanism | Modulation of protein-protein interactions[1][4] | Post-transcriptional gene silencing via mRNA degradation[][10] |
| Typical Efficacy | Dissociation constant (Kd) for CD40: ~109.69 nM; for CD11b/CD18 + CD40: ~7.09 nM[1] | Typically >80% reduction in target mRNA and protein levels, though efficiency can vary.[12][13] |
| Onset of Action | Rapid, dependent on binding kinetics to the cell surface receptor. | Slower, requires time for existing protein to be degraded. Effects are typically observed within 24-72 hours.[12] |
| Duration of Effect | Transient, dependent on the half-life and clearance of the peptide. | Transient, typically lasting for several days in dividing cells.[12] Can be prolonged with stable expression systems (e.g., shRNA).[9] |
| Specificity | Interacts with both CD40 and specific integrins, indicating a multi-target profile.[1][3] Some studies have questioned its efficiency in blocking the CD40-CD40L interaction directly.[14][15][16] | Highly sequence-specific to the target mRNA. However, off-target effects due to partial homology with other mRNAs are a potential concern.[10] |
| Mode of Delivery | Typically added to cell culture media or administered systemically in vivo.[2] | Requires transfection reagents (e.g., lipid-based) or electroporation to deliver the siRNA molecules into the cytoplasm.[7][13][17] |
| Potential for Off-Target Effects | Can interact with multiple proteins (integrins), which could be beneficial or lead to unintended consequences.[1][3] | Off-target gene silencing due to sequence similarity with unintended mRNAs.[10] Can also trigger innate immune responses.[17] |
Experimental Protocols
Protocol 1: Inhibition of CD40 Signaling with this compound
This protocol outlines a general procedure for treating cells in culture with the this compound peptide to assess its impact on CD40-mediated cellular responses.
Materials:
-
This compound peptide (synthesized and purified)
-
Cell line expressing CD40 (e.g., B-lymphocytes, macrophages)
-
Complete cell culture medium
-
Stimulating agent (e.g., recombinant CD154 or an agonistic anti-CD40 antibody)
-
Assay-specific reagents (e.g., antibodies for flow cytometry, ELISA kits for cytokine detection)
Procedure:
-
Cell Seeding: Plate the CD40-expressing cells at a desired density in a multi-well plate and culture overnight.
-
Peptide Preparation: Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., sterile water or PBS) to create a stock solution. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Pre-incubation with this compound: Remove the culture medium from the cells and replace it with medium containing various concentrations of this compound. Incubate the cells for a predetermined period (e.g., 1-2 hours) at 37°C to allow for peptide binding.
-
Cellular Stimulation: Add the stimulating agent (e.g., recombinant CD154) to the wells to activate the CD40 signaling pathway.
-
Incubation: Incubate the cells for a period appropriate for the downstream readout being measured (e.g., 24-48 hours for cytokine production).
-
Analysis: Harvest the cells or supernatant for analysis. For example, use flow cytometry to measure the expression of cell surface markers or ELISA to quantify the secretion of cytokines (e.g., IL-6, TNF-α).[2]
Protocol 2: siRNA-Mediated Knockdown of CD40
This protocol provides a general workflow for transfecting cells with siRNA to specifically reduce the expression of the CD40 protein.
Materials:
-
CD40-specific siRNA duplexes (and a non-targeting control siRNA)
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM® I Reduced Serum Medium (or similar)
-
CD40-expressing cell line
-
Complete cell culture medium
-
Reagents for analysis (e.g., lysis buffer, antibodies for Western blotting, primers for qRT-PCR)
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the CD40 siRNA (and control siRNA) in a serum-free medium like Opti-MEM®.
-
In a separate tube, dilute the transfection reagent in Opti-MEM®.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C for 24-72 hours. The optimal incubation time will depend on the cell type and the turnover rate of the CD40 protein.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: To assess the reduction in CD40 mRNA levels, extract total RNA from the cells and perform quantitative real-time PCR.
-
Western Blotting: To confirm the reduction in CD40 protein levels, lyse the cells, separate the proteins by SDS-PAGE, and perform a Western blot using an antibody specific for CD40.[13]
-
Visualizing the Mechanisms
To further illustrate the distinct mechanisms of this compound and siRNA, the following diagrams are provided.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown of CD40 offer powerful, yet distinct, approaches to studying and potentially manipulating the CD40 signaling pathway.
This compound is advantageous for its ability to modulate protein function rapidly and transiently, more closely mimicking the action of a therapeutic drug. Its multi-target nature, engaging both CD40 and integrins, may offer unique therapeutic benefits by affecting multiple aspects of the immune response. However, this lack of absolute specificity can also be a drawback if the goal is to dissect the function of CD40 in isolation.
siRNA-mediated knockdown , on the other hand, provides a highly specific means of reducing the total amount of the target protein, making it an invaluable tool for validating the role of a specific gene in a cellular process. While highly effective, the delivery of siRNA can be challenging, and the potential for off-target effects necessitates careful experimental design and validation.
The choice between this compound and siRNA will ultimately depend on the specific research question. For studies focused on the therapeutic modulation of the CD40 pathway and its interactions with other cell surface receptors, this compound is a compelling option. For fundamental research aimed at unequivocally defining the cellular functions of the CD40 protein itself, siRNA knockdown remains the gold standard. A comprehensive understanding of both techniques will enable researchers to select the most appropriate tool to advance their scientific inquiries.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. Slow Subcutaneous Release of Glatiramer Acetate or CD40-Targeting Peptide KGYY6 Is More Advantageous in Treating Ongoing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene knockdown - Wikipedia [en.wikipedia.org]
- 9. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CD40-targeting this compound peptides do not efficiently block the CD40-CD40L interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of KGYY15's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide KGYY15's mechanism of action with alternative therapies targeting the CD40-CD154 signaling pathway. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent for autoimmune diseases.
Executive Summary
This compound is a 15-amino-acid peptide designed to modulate the CD40-CD154 signaling pathway, a critical axis in the pathogenesis of many autoimmune diseases.[1][2][3] Independent validation studies have revealed a unique mechanism of action for this compound that distinguishes it from other therapeutic approaches, such as anti-CD154 monoclonal antibodies. This compound not only interacts with CD40 but also with integrins CD11a/CD18 and CD11b/CD18, leading to a modulation rather than a complete blockage of the inflammatory signaling.[1][3][4] This nuanced approach may offer a superior safety profile, notably avoiding the thromboembolic events that have halted the clinical development of some anti-CD154 antibodies.[1] Preclinical studies in non-obese diabetic (NOD) mice have demonstrated this compound's efficacy in preventing and even reversing type 1 diabetes.[1][3]
Mechanism of Action: this compound vs. Alternatives
The primary therapeutic strategy for targeting the CD40-CD154 pathway has been the use of monoclonal antibodies. This section compares the mechanism of this compound with that of anti-CD154 antibodies.
| Feature | This compound | Anti-CD154 Monoclonal Antibodies |
| Target(s) | CD40, CD11a/CD18, CD11b/CD18[1][3] | CD154 (CD40L) |
| Mode of Action | Modulates CD40-integrin signaling complex[1][4] | Blocks the interaction between CD40 and CD154 |
| Reported Efficacy | Prevents and reverses type 1 diabetes in NOD mice[1][3] | Effective in preclinical models of autoimmune disease and transplantation |
| Key Differentiator | Dual targeting of CD40 and integrins, leading to modulation of signaling | Complete blockade of the CD40-CD154 interaction |
| Safety Profile | No reported thromboembolic events in preclinical studies | Associated with thromboembolic events in human clinical trials[1] |
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity of this compound
Binding affinities (Kd) were determined using Kinetic Exclusion Assay (KinExA), a solution-phase method to measure protein-ligand interactions.[1]
| Interacting Molecules | Binding Affinity (Kd) |
| This compound and CD40 | 109.69 nM[1] |
| This compound and CD40 + CD11a/CD18 | 166.78 nM[1] |
| This compound and CD40 + CD11b/CD18 | 7.09 nM[1] |
A lower Kd value indicates a stronger binding affinity.
Table 2: Effect of this compound on Inflammatory Cytokines
While preclinical studies report that this compound treatment significantly reduces the production of several inflammatory cytokines by pathogenic Th40 cells, specific quantitative data on the percentage of reduction or IC50 values are not detailed in the available literature. The observed effect is a qualitative reduction in key inflammatory mediators.
| Cytokine | Effect of this compound Treatment |
| Interferon-gamma (IFN-γ) | Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |
| Interleukin-6 (IL-6) | Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the physical interaction between this compound and its target proteins (CD40 and integrins) in a cellular context.
Protocol:
-
Cell Lysate Preparation:
-
Culture target cells (e.g., splenic lymphocytes from NOD mice) to a sufficient density.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with biotinylated this compound peptide overnight at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for 1-2 hours at 4°C to capture the this compound-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane for Western blotting.
-
Probe the membrane with primary antibodies specific for CD40, CD11a, CD11b, and CD18, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Kinetic Exclusion Assay (KinExA)
Objective: To measure the binding affinity (Kd) of this compound to its target proteins in solution.
Protocol:
-
Reagent Preparation:
-
Prepare a series of solutions containing a constant concentration of the target protein (e.g., recombinant CD40) and varying concentrations of this compound.
-
Allow the solutions to reach equilibrium.
-
-
Sample Measurement:
-
Pass the equilibrated samples through a flow cell containing beads coated with the target protein.
-
A small fraction of the unbound target protein in the solution will be captured by the beads.
-
Detect the captured protein using a fluorescently labeled secondary antibody.
-
-
Data Analysis:
-
The amount of captured protein is inversely proportional to the concentration of the this compound-protein complex in the solution.
-
Plot the signal against the concentration of this compound and fit the data to a 1:1 binding model to determine the dissociation constant (Kd).
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway modulated by this compound and the experimental workflows.
References
- 1. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
KGYY15 and Cancer Therapy: A Landscape of Unexplored Potential
While the peptide KGYY15 has been a subject of investigation for its immunomodulatory properties, a comprehensive analysis of its efficacy across different cancer cell lines remains conspicuously absent from publicly available scientific literature. The primary focus of this compound research has been centered on its potential role in autoimmune diseases, particularly type 1 diabetes, leaving its application in oncology largely uncharted territory.
Currently, there is no direct experimental data to populate a comparative guide on the efficacy of this compound in various cancer cell lines. The scientific community has yet to publish studies detailing its cytotoxic effects, anti-proliferative activity, or mechanism of action specifically within a cancer context.
The Center of Debate: this compound and CD40 Interaction
This compound has been described as a peptide that targets CD40, a crucial co-stimulatory receptor found on the surface of various immune cells and some cancer cells. However, the nature of this interaction is a point of contention in the scientific community. Some studies suggest that this compound does not efficiently block the interaction between CD40 and its ligand (CD40L), raising questions about its mechanism of action.[1] Conversely, other research indicates that this compound can specifically target cells that express CD40.[2] This ongoing debate underscores the need for further research to clarify the molecular interactions of this compound.
CD40: A Promising Target in Cancer Immunotherapy
Despite the lack of specific data on this compound, the broader strategy of targeting CD40 for cancer treatment is a field of active and promising research. CD40 activation has been shown to be a potent way to stimulate an anti-tumor immune response.[3][4]
The proposed mechanisms of action for CD40-targeting therapies in cancer include:
-
Activation of Antigen-Presenting Cells (APCs): Agonists that activate CD40 on APCs, such as dendritic cells and macrophages, can enhance their ability to present tumor antigens to T cells, leading to a more robust anti-cancer T cell response.
-
Direct Tumor Cell Apoptosis: Some cancer cells express CD40, and its activation can directly induce programmed cell death (apoptosis) in these malignant cells.[5]
-
Modulation of the Tumor Microenvironment: Targeting CD40 can influence the tumor microenvironment, making it more susceptible to immune attack.
This multi-faceted approach makes CD40 an attractive target for cancer immunotherapy, with several agonistic antibodies against CD40 currently undergoing clinical investigation.[5]
The Untapped Potential of CD40-Targeting Peptides in Oncology
While antibodies have been the primary modality for targeting CD40, peptide-based therapies offer several potential advantages, including smaller size, lower immunogenicity, and the ability to be chemically synthesized and modified.[6][7] Research into other CD40-targeting peptides has shown promise. For instance, peptide-based nanoagonists have been developed to activate CD40 and amplify anti-cancer immune responses in preclinical models.[8]
The logical workflow for evaluating a novel CD40-targeting peptide like this compound in cancer would follow a standard preclinical drug discovery pipeline.
Caption: Preclinical workflow for evaluating a novel therapeutic peptide.
Conclusion: A Call for Further Investigation
The broader field of targeting CD40 for cancer immunotherapy is well-established and holds considerable promise. Future research is needed to explore whether this compound, or other novel CD40-targeting peptides, can be effectively harnessed to treat cancer. Such studies would need to systematically evaluate its efficacy across a panel of cancer cell lines, elucidate its precise mechanism of action in a cancer context, and assess its safety and therapeutic potential in preclinical in vivo models. Until such data becomes available, the role of this compound in oncology remains an open and intriguing question.
References
- 1. CD40-targeting this compound peptides do not efficiently block the CD40-CD40L interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Harnessing the Potential of CD40 Agonism in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. A Polyvalent Peptide CD40 Nanoagonist for Targeted Modulation of Dendritic Cells and Amplified Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
KGYY15: A Novel Peptide Modulator of the CD40 Pathway for Autoimmune Diseases
A comprehensive review of preclinical data highlights the potential of KGYY15 as a therapeutic alternative to monoclonal antibodies in autoimmune diseases, particularly type 1 diabetes. This guide provides a detailed comparison of this compound's performance with other therapies targeting the CD40-CD154 interaction, supported by experimental data from published studies.
Introduction
The interaction between the CD40 receptor and its ligand, CD154 (also known as CD40L), is a critical co-stimulatory pathway that plays a pivotal role in the activation and function of various immune cells. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, including type 1 diabetes, systemic lupus erythematosus, and multiple sclerosis. Consequently, the CD40-CD154 axis has emerged as a key therapeutic target. While monoclonal antibodies targeting this pathway have demonstrated efficacy in preclinical models, their clinical development has been hampered by significant safety concerns, most notably thromboembolic events.[1][2][3] This has spurred the development of alternative therapeutic strategies, such as the 15-amino-acid peptide this compound.
This compound was developed as a small peptide modulator of the CD40-CD154 interaction, designed to offer a safer therapeutic window compared to antibody-based approaches.[1][3] This guide summarizes the published preclinical performance of this compound, providing a comparative analysis with other interventions targeting the CD40 pathway and detailing the experimental protocols from key studies.
Performance of this compound in Preclinical Models
The primary model for evaluating the in vivo efficacy of this compound has been the non-obese diabetic (NOD) mouse, a well-established animal model for spontaneous autoimmune type 1 diabetes.
Efficacy in Type 1 Diabetes in NOD Mice
Published studies have demonstrated the significant therapeutic potential of this compound in both preventing and reversing type 1 diabetes in NOD mice.
| Parameter | This compound Performance | Alternative Therapies (Anti-CD154/Anti-CD40 Antibodies) |
| Prevention of Hyperglycemia | In prophylactic studies, treatment of 5-week-old NOD mice with this compound resulted in only 10% of the mice becoming diabetic, a significant reduction compared to control groups.[1] | Treatment with anti-CD40L (CD154) monoclonal antibodies in NOD mice starting at 8 weeks of age has been shown to maintain normoglycemia and prevent the onset of diabetes.[4] Similarly, genetic knockout of CD154 in NOD mice prevents the development of diabetes.[5] |
| Reversal of New-Onset Hyperglycemia | In a therapeutic setting, daily administration of this compound to NOD mice with new-onset diabetes (blood glucose >13.9 mmol/l) led to the reversal of hyperglycemia in 56% of the animals.[1] | Short-term treatment with non-depleting anti-CD4 and anti-CD8 antibodies reversed diabetes in 79% of recent-onset diabetic NOD mice.[6] Combination therapies, such as antithymocyte globulin (ATG) and granulocyte-colony stimulating factor (G-CSF), have shown remission in 50% of new-onset cases.[7][8] |
| Effect on Insulitis | This compound treatment was found to ameliorate insulitis, the infiltration of immune cells into the pancreatic islets. While it did not prevent immune cell infiltration into the pancreas itself, it significantly prevented their entry into the beta islets, resulting in a peri-insulitis pattern.[1] | Blocking the CD40-CD154 pathway with antibodies has also been shown to prevent insulitis.[1] Combined CD154/CD28 blockade prevents peri- and intra-islet inflammation.[9] |
Modulation of Cytokine Production
This compound has been shown to modulate the production of inflammatory cytokines by pathogenic T cells.
| Cytokine | Effect of this compound Treatment (in Th40 cells from NOD mice) |
| IFN-γ | Significantly reduced production in peripheral lymph nodes.[1] |
| TNF-α | Significantly reduced production in peripheral and pancreatic lymph nodes.[1] |
| IL-6 | Significantly reduced production in peripheral and pancreatic lymph nodes.[1] |
| IL-2 | Significantly reduced in pancreatic lymph node Th40 cells, but not affected in peripheral lymph nodes.[1] |
Mechanism of Action
This compound is believed to exert its therapeutic effects by modulating the signaling cascade downstream of the CD40-CD154 interaction. Unlike monoclonal antibodies that aim to completely block this interaction, this compound appears to modulate the signaling complex.[10] Studies have shown that in addition to interacting with CD40, this compound also interacts with the integrins CD11a/CD18 and CD11b/CD18.[10][11] This modulation is thought to be more advantageous than complete inhibition as it may preserve normal immunity to pathogens while controlling autoimmune inflammation.[10]
References
- 1. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CD40-targeted peptide controls and reverses type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type 1 Diabetes Efficacy Studies | The Jackson Laboratory [jax.org]
- 5. CD40‐mediated signalling influences trafficking, T‐cell receptor expression, and T‐cell pathogenesis, in the NOD model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Remission of Diabetes in NOD Mice Is Induced by Nondepleting Anti-CD4 and Anti-CD8 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD28/CD154 Blockade Prevents Autoimmune Diabetes by Inducing Nondeletional Tolerance After Effector T-Cell Inhibition and Regulatory T-Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating CD40 and integrin signaling in the proinflammatory nexus using a 15-amino-acid peptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KGYY15: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle KGYY15 with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.
-
Lab Coat: A full lab coat is necessary to protect clothing and skin.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator is recommended.[1]
In the event of a spill, small leaks can be managed by using appropriate tools to place the spilled material into a designated waste disposal container. For larger spills, a shovel can be used for the same purpose.[1] It is crucial to avoid creating dust during cleanup.
Quantitative Data Summary
For quick reference, the following table summarizes key information derived from the available safety data for this compound.
| Parameter | Information | Source |
| Route of Exposure | Inhalation, Ingestion, Skin Contact, Eye Contact | SDS[1] |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation. | SDS[1] |
| Small Spill Cleanup | Use appropriate tools to place in a waste disposal container. | SDS[1] |
| Large Spill Cleanup | Use a shovel to place in a waste disposal container. | SDS[1] |
| Fire Extinguishing Media | Carbon dioxide or dry chemical for small fires; water spray, fog, or foam for large fires. | SDS[1] |
| Hazardous Decomposition | Oxides of carbon and nitrogen, hydrogen chloride. | SDS[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following protocol is a general guide based on best practices for chemical waste disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, compatible container.
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name and concentration.
-
Do not mix with other incompatible chemical wastes.
-
-
Contaminated Labware:
-
Disposable labware that has come into contact with this compound should be treated as solid waste.
-
Reusable glassware should be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., ethanol), with the initial rinsate collected as hazardous liquid waste.
-
2. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
3. Final Disposal:
-
Contact your Institutional EHS Office: The final and most critical step is to arrange for the disposal of the collected this compound waste through your institution's designated hazardous waste management program. They will provide specific instructions for pickup and disposal in compliance with local and national regulations.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its contaminated materials be disposed of in the sanitary sewer or regular solid waste.
Mandatory Visualizations
To further clarify the procedural flow and logical relationships in this compound disposal, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for responding to a this compound spill.
References
Personal protective equipment for handling KGYY15
Disclaimer: Information regarding the specific chemical identifier "KGYY15" is not publicly available. This guide is a template based on established safety protocols for handling novel or unknown hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and the specific Safety Data Sheet (SDS) for any chemical being handled. When dealing with a substance of unknown toxicity, it is crucial to assume it is highly hazardous.[1][2]
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure.[3][4] The following table summarizes the minimum recommended PPE for handling this compound, assuming it is a hazardous compound.
| Protection Type | PPE Specification | Purpose & Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a face shield.[2][5] | Protects against splashes, aerosols, and potential reactions that could cause eye damage or blindness.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][6] | Prevents skin contact and absorption of hazardous materials.[6][7] Glove type should be selected based on the chemical's properties. |
| Body Protection | Flame-resistant lab coat or chemical-resistant suit.[2][7] | Shields skin and personal clothing from spills and contamination.[6][7] |
| Respiratory Protection | Use in a certified chemical fume hood.[8] A respirator may be required based on risk assessment.[3][6] | Minimizes inhalation of vapors, dust, or aerosols.[3][6] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1] | Protects feet from spills and falling objects.[6] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling and disposal of this compound.
2.1. Preparation and Handling
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards.[9][10]
-
Gather Materials: Ensure all necessary equipment, including PPE and spill kits, are readily available.[11]
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and hazard information.[11][12]
-
Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize exposure.[8][13]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1][13] Avoid eating, drinking, or applying cosmetics in the lab.[1][8][13]
2.2. Disposal Plan
-
Waste Segregation: Dispose of this compound waste in a designated, labeled, and compatible hazardous waste container.[14][15] Do not mix with other waste streams unless explicitly permitted.[15][16]
-
Container Management: Waste containers must be kept closed, in good condition, and stored in a designated, safe location.[14][17]
-
Spill Management: In case of a spill, treat all cleanup materials as hazardous waste.[17]
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[17]
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed service.[14][18]
Visualized Workflows and Relationships
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Logical Relationships in Safety Management for this compound
Caption: Interconnected components of a comprehensive safety plan for this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. twu.edu [twu.edu]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. falseguridad.com [falseguridad.com]
- 7. hazchemsafety.com [hazchemsafety.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 10. occhygiene.com.au [occhygiene.com.au]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. gla.ac.uk [gla.ac.uk]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 17. vumc.org [vumc.org]
- 18. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
